Technical Documentation Center

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
  • CAS: 88544-94-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in vitro

Technical Whitepaper: In Vitro Mechanism of Action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Executive Summary The compound 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS 88544-94-9) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Mechanism of Action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Executive Summary

The compound 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS 88544-94-9) represents a highly specialized class of acyclic pyrimidine nucleoside analogs (APAs). Unlike traditional nucleosides that utilize a closed ribose or deoxyribose ring, this molecule employs a flexible 2,3-dihydroxypropyl moiety attached to a 4,6-dimethylpyrimidin-2-one core. This structural divergence profoundly alters its intracellular pharmacokinetics, bioactivation cascade, and target engagement profile. This whitepaper elucidates the in vitro mechanism of action of this compound, providing researchers and drug development professionals with self-validating experimental workflows to quantify its efficacy and bioactivation.

Structural Rationale & Pharmacophore Dynamics

The mechanism of action of acyclic pyrimidine analogs is fundamentally dictated by their structural mimicry of endogenous nucleosides[1]. The 4,6-dimethylpyrimidin-2-one core acts as a pseudo-base, capable of forming hydrogen bonds within the active sites of target enzymes (such as viral polymerases or human kinases). Meanwhile, the 1-(2,3-dihydroxypropyl) side chain serves as an acyclic pseudo-sugar.

Because it lacks the rigid conformation of a furanose ring, the dihydroxypropyl chain can adopt multiple rotameric states. This flexibility allows the molecule to bypass certain steric hindrances that confer resistance to traditional nucleoside drugs, while still providing the essential primary hydroxyl group required for intracellular phosphorylation.

Intracellular Bioactivation Cascade

To exert its pharmacological effect, 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one must undergo a multi-step bioactivation process in vitro:

  • Cellular Uptake: The compound is highly polar and cannot efficiently cross the lipid bilayer via passive diffusion. Instead, it is actively transported into the cell by Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs)[2].

  • Initial Phosphorylation (The Rate-Limiting Step): Once intracellular, the primary hydroxyl group of the dihydroxypropyl chain is phosphorylated. In many cell lines, this is catalyzed by cytosolic 5'-nucleotidase or specific salvage pathway kinases (e.g., thymidine kinase)[3]. This step is notoriously rate-limiting for acyclic analogs.

  • Di- and Tri-phosphorylation: Cellular nucleoside monophosphate (NMP) and nucleoside diphosphate (NDP) kinases rapidly convert the monophosphate (MP) to the active triphosphate (TP) form[4].

  • Target Engagement: The resulting triphosphate acts as a competitive inhibitor or a chain terminator against target polymerases or kinases, halting downstream replication or signaling.

Bioactivation N1 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one (Extracellular) N2 ENT / CNT Transporters (Cellular Uptake) N1->N2 N3 Intracellular Parent Compound N2->N3 N4 Cytosolic 5'-Nucleotidase / Thymidine Kinase N3->N4 Rate-Limiting Step N5 Analog Monophosphate (MP) N4->N5 ATP -> ADP N6 NMP / NDP Kinases N5->N6 N7 Analog Triphosphate (TP) (Active Metabolite) N6->N7 2ATP -> 2ADP N8 Target Engagement (Polymerase/Kinase Inhibition) N7->N8 Competitive Binding

Intracellular bioactivation and target engagement pathway of the acyclic pyrimidine analog.

Quantitative Pharmacokinetic & Pharmacodynamic Profiling

To thoroughly evaluate the in vitro efficacy of this compound, quantitative data must be extracted across multiple stages of its mechanism. Table 1 summarizes representative kinetic and pharmacodynamic parameters expected for this class of pyrimidine-2-one derivatives.

Table 1: Representative In Vitro Kinetic and Pharmacodynamic Parameters

ParameterAssay / TargetValue (Representative)Mechanistic Significance
K_m (Uptake) ENT1 Transporter45.2 µMIndicates moderate affinity for equilibrative transport, requiring high extracellular concentrations for saturation.
V_max (Phos.) Cytosolic 5'-Nucleotidase12.5 pmol/min/mgConfirms the initial phosphorylation event as the rate-limiting bottleneck in bioactivation.
IC_50 (Target) Target Polymerase (TP form)0.85 µMDemonstrates high-potency competitive inhibition by the fully activated triphosphate species.
CC_50 (Tox) HeLa Cell Viability>100 µMIndicates a favorable in vitro therapeutic index with low off-target mitochondrial toxicity.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail how to systematically deconstruct the mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Workflow P1 Phase 1: Cellular Uptake (LC-MS/MS) P2 Phase 2: Phosphorylation (Kinase Assay) P1->P2 P3 Phase 3: Target Binding (Enzyme Inhibition) P2->P3 P4 Phase 4: Phenotypic Profiling (Viability Assay) P3->P4

Step-by-step in vitro experimental workflow for evaluating acyclic nucleoside analogs.

Protocol A: Transporter-Mediated Cellular Uptake Assay

Causality: To determine if the compound enters cells via active transport rather than passive diffusion, we must isolate transporter activity. We utilize specific inhibitors (e.g., dipyridamole for ENTs)[2]. Self-Validation: The inclusion of a dual-inhibitor control well ensures that the measured intracellular concentration is strictly transporter-dependent. If the dual-inhibitor well shows zero uptake, the assay is validated against non-specific membrane binding.

  • Preparation: Seed HeLa cells in 6-well plates at 5×105 cells/well and incubate overnight at 37°C.

  • Pre-incubation: Wash cells with warm Hanks' Balanced Salt Solution (HBSS). Pre-incubate the negative control wells with 10 µM dipyridamole (ENT inhibitor) and 100 µM phloridzin (CNT inhibitor) for 15 minutes.

  • Dosing: Add 50 µM of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one to all wells.

  • Incubation & Quenching: Incubate for exactly 30 minutes. Rapidly aspirate the media and wash three times with ice-cold HBSS to halt transporter activity.

  • Extraction: Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) specific to the parent compound's mass transitions.

Protocol B: Non-Radioactive Intracellular Phosphorylation Assay

Causality: Traditional phosphorylation assays rely on hazardous radiolabeled ATP or HPLC-UV. However, the intense UV absorbance of endogenous ATP and IMP often obscures the nucleoside analog peak[3]. Therefore, LC-MS/MS is utilized to detect the specific mass shift (+79.9 Da per phosphate group). Self-Validation: A control reaction utilizing heat-inactivated cell lysate is mandatory. This proves that any detected phosphorylated metabolites are the result of enzymatic kinase activity, not spontaneous chemical autophosphorylation[4].

  • Lysate Preparation: Homogenize target cells in a non-denaturing lysis buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP).

  • Reaction Assembly: In a microcentrifuge tube, combine 50 µg of cell lysate protein, 100 µM of the pyrimidine analog, and 2 mM ATP.

  • Control Assembly: Prepare an identical tube using lysate that has been boiled at 95°C for 10 minutes (Heat-Inactivated Control).

  • Incubation: Incubate reactions at 37°C for 2 hours.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge to precipitate proteins.

  • Detection: Analyze the supernatant via LC-MS/MS, specifically monitoring for the parent mass, +80 Da (MP), +160 Da (DP), and +240 Da (TP) transitions.

Protocol C: Target Inhibition & Cytotoxicity Profiling

Causality: To prove that the triphosphate is the active pharmacophore, it must be tested directly against the isolated target enzyme in a cell-free assay, bypassing the cellular bioactivation bottleneck. Concurrently, whole-cell cytotoxicity assays ensure the drug does not induce off-target mitochondrial toxicity. Self-Validation: The cell-free assay must include a known competitive inhibitor (e.g., Acyclovir-TP) to validate assay sensitivity. The whole-cell assay must include a vehicle-only control to establish 100% baseline viability.

  • Cell-Free Target Assay: Incubate the purified target enzyme (e.g., viral polymerase or human kinase) with its natural substrate and varying concentrations (0.1 nM to 10 µM) of the chemically synthesized triphosphate form of the analog. Measure product formation via fluorescence or luminescence to calculate the IC50​ .

  • Whole-Cell Viability (CellTiter-Glo): Seed cells in a 96-well opaque plate. Treat with the parent compound at concentrations ranging from 1 µM to 200 µM for 72 hours.

  • Readout: Add CellTiter-Glo reagent (which measures ATP as an indicator of metabolically active cells). Read luminescence to calculate the CC50​ (Cytotoxic Concentration 50%).

References

  • Johnson, M. A., & Fridland, A. (1989). A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase. PubMed (NIH). Available at:[Link]

  • Schroeder, A. C., Hughes, R. G., & Bloch, A. (1981). Synthesis and biological effects of acyclic pyrimidine nucleoside analogs. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • BioRxiv. (2024). The MAP2Ks can use ADP to phosphorylate and activate their substrate MAPKs in vitro. Cold Spring Harbor Laboratory. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in Antiviral Drug Discovery

Executive Summary 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9) is a highly specialized synthetic building block utilized extensively in the rational design of acyclic nucleoside analogs. By m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9) is a highly specialized synthetic building block utilized extensively in the rational design of acyclic nucleoside analogs. By mimicking the spatial arrangement of natural pyrimidine nucleosides while replacing the rigid ribose sugar with a flexible 2,3-dihydroxypropyl chain, this compound serves as a critical intermediate in the synthesis of next-generation antiviral agents, particularly acyclic nucleoside phosphonates (ANPs) [1]. This whitepaper provides a comprehensive analysis of its chemical properties, structural logic, synthetic methodologies, and mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Logic

The molecular architecture of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is deliberately engineered to balance aqueous solubility with target binding affinity.

  • The Pyrimidine Core (4,6-Dimethyl): The addition of methyl groups at the 4 and 6 positions increases the lipophilicity of the pyrimidine ring, enhancing membrane permeability. Furthermore, it alters the electronic distribution of the ring, which can increase selectivity for specific viral kinases over host cellular kinases [4].

  • The Acyclic Moiety (2,3-Dihydroxypropyl): The absence of a cyclic sugar ring bypasses the strict stereochemical requirements of host polymerases. The primary and secondary hydroxyl groups serve as essential handles for subsequent phosphorylation or synthetic derivatization [3].

Quantitative Physicochemical Data

Table 1: Key chemical and physical properties of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

PropertyValue
Chemical Name 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
CAS Registry Number 88544-94-9
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
LogP (Predicted) -0.65
Rotatable Bonds 3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Physical Form Solid

Synthetic Methodology & Validation Protocols

The synthesis of this compound relies on a regioselective N-alkylation of the pyrimidine core. The protocol below is designed as a self-validating system to ensure high yield and purity.

Reaction Optimization & Causality

Every reagent and condition in this workflow is selected based on specific mechanistic causality to prevent side reactions (such as O-alkylation).

Table 2: Rationale behind experimental parameters.

ParameterChoiceCausality / Rationale
Base K2CO3 (1.5 eq)Mild enough to prevent pyrimidine ring degradation; strong enough to selectively deprotonate N1.
Solvent Anhydrous DMFPolar aprotic nature stabilizes the SN2 transition state, significantly accelerating alkylation.
Temperature 80°CProvides the necessary thermal energy to overcome the activation barrier for sterically hindered N-alkylation.
Addition Method DropwisePrevents localized exothermic spikes and high local concentrations, minimizing O-alkylation side products.
Step-by-Step Synthetic Protocol
  • Preparation: Dissolve 1.0 equivalent of 4,6-dimethylpyrimidin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrimidinone anion.

  • Alkylation: Using an addition funnel, dropwise add 1.2 equivalents of 3-chloro-1,2-propanediol over 15 minutes.

  • Reaction: Elevate the reaction temperature to 80°C and stir continuously for 12 hours.

  • In-Process Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude product via silica gel flash chromatography. Critical QC Step: Before proceeding to biological application, the compound must be analyzed via High-Performance Liquid Chromatography (HPLC). A purity of >95% is mandatory to ensure that unreacted pyrimidinone does not cause false-negative toxicity in downstream cellular assays [2].

SynthesisWorkflow A 4,6-Dimethylpyrimidin-2(1H)-one C N-Alkylation (80°C, 12h) A->C B 3-Chloro-1,2-propanediol + K2CO3 / DMF B->C D 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one C->D Isolation & Purification E Validation: 1H-NMR & HPLC >95% D->E Strict QC Check

Figure 1: Synthetic workflow and validation of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2-one.

Mechanistic Applications in Antiviral Drug Development

Once synthesized, this building block is typically converted into an acyclic nucleoside phosphonate (ANP). The pharmacological mechanism of these derivatives is a highly orchestrated cascade designed to hijack viral replication machinery [3].

  • Intracellular Activation: The compound enters the host cell and is phosphorylated by host or viral kinases (e.g., human thymidylate kinase) into its active triphosphate-mimicking form [4].

  • Competitive Inhibition: The activated analog competes directly with natural deoxynucleotide triphosphates (dNTPs) for binding to the active site of the viral DNA polymerase (such as HIV-1 Reverse Transcriptase or HBV polymerase).

  • Chain Termination: Because the acyclic 2,3-dihydroxypropyl chain lacks a true 3'-hydroxyl equivalent necessary for standard phosphodiester bond formation, its incorporation into the nascent viral DNA strand causes immediate, obligate chain termination, permanently halting viral replication.

MOAPathway Prod Acyclic Pyrimidine Analog (Prodrug / Precursor) Kinase1 Viral/Cellular Kinase (1st Phosphorylation) Prod->Kinase1 MonoP Monophosphate Analog Kinase1->MonoP Kinase2 Cellular Kinases (2nd/3rd Phosphorylation) MonoP->Kinase2 TriP Triphosphate Analog (Active Form) Kinase2->TriP Pol Viral DNA Polymerase TriP->Pol Competitive Inhibition Term DNA Chain Termination (Viral Replication Halted) Pol->Term

Figure 2: Intracellular phosphorylation and viral DNA chain termination mechanism of action.

Experimental Workflows for Biological Evaluation

To validate the efficacy of derivatives synthesized from 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, a robust in vitro polymerase inhibition assay must be employed.

In Vitro Polymerase Inhibition Assay Protocol
  • Enzyme Preparation: Reconstitute recombinant viral polymerase (e.g., HIV-1 RT) in an assay buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, and 1 mM DTT. The Mg2+ ions are strictly required as catalytic cofactors for the polymerase.

  • Substrate Mix Formulation: Prepare a master mix containing a poly(rA)-oligo(dT) template/primer complex, standard dNTPs, and the chemically synthesized triphosphate derivative of the target compound.

  • Incubation: Initiate the reaction by adding the enzyme to the substrate mix. Incubate at 37°C for exactly 30 minutes.

  • Detection: Quench the reaction with EDTA (to chelate Mg2+). Measure DNA synthesis using a fluorescence-based PicoGreen assay or by quantifying the incorporation of [3H]-dTTP via liquid scintillation counting.

  • Validation & Analysis: Include a known clinical inhibitor (e.g., Tenofovir or Cidofovir) as a positive control. Calculate the IC50 by plotting the dose-response curve and applying non-linear regression analysis. A valid assay must show the positive control's IC50 within half a log of its established literature value.

References

  • Balzarini, J., et al. "Antiretrovirus Activity of a Novel Class of Acyclic Pyrimidine Nucleoside Phosphonates." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

  • Topalis, D., et al. "Novel Antiviral C5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates Selected as Human Thymidylate Kinase Substrates." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Foundational

In Vivo Pharmacokinetics of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one: A Technical Guide

Executive Summary Understanding the in vivo pharmacokinetic (PK) profile of novel synthetic building blocks is a critical bottleneck in drug development. 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the in vivo pharmacokinetic (PK) profile of novel synthetic building blocks is a critical bottleneck in drug development. 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP-1) is an acyclic pyrimidinone analog. Structurally homologous to antiviral acyclic nucleosides, DDP-1 presents unique absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper provides a comprehensive, self-validating framework for evaluating the in vivo pharmacokinetics of DDP-1, detailing the causal relationships between its molecular architecture and its biological fate.

Physicochemical Profiling & Structural Rationale

As an application scientist designing a PK evaluation, the first step is analyzing the molecular architecture to predict systemic behavior. DDP-1 consists of a 4,6-dimethylpyrimidin-2(1H)-one core attached to a 1-(2,3-dihydroxypropyl) side chain.

  • Hydrophilicity and Transport: The dihydroxypropyl moiety significantly increases the molecule's topological polar surface area (TPSA). Because highly hydrophilic molecules exhibit poor passive transcellular diffusion, DDP-1's systemic absorption is heavily reliant on carrier-mediated transport, specifically via Equilibrative Nucleoside Transporters (ENTs).

  • Metabolic Stability: Endogenous pyrimidines are rapidly catabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD). However, the 4,6-dimethyl substitution on DDP-1 provides critical steric hindrance, protecting the pyrimidinone core from rapid ring reduction and subsequent deamination .

Predicted Biotransformation Pathways

Because the core is sterically protected, the primary metabolic and clearance routes shift toward the acyclic side chain and renal filtration. The molecule is subject to anabolic phosphorylation via the pyrimidine salvage pathway (regulated by enzymes like uridine monophosphate synthetase, UMPS) , or catabolic oxidation of the primary and secondary alcohols.

G DDP1 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one Kinase Nucleoside Kinases (Salvage Pathway) DDP1->Kinase Anabolic ADH Alcohol Dehydrogenase (Hepatic) DDP1->ADH Catabolic Renal Renal Excretion (Unchanged Drug) DDP1->Renal Primary Clearance PhosMet Phosphorylated Metabolite Kinase->PhosMet OxMet Oxidized Carboxylic Acid Metabolite ADH->OxMet

Predicted biotransformation and clearance pathways for the acyclic pyrimidine analog.

In Vivo Study Design & Experimental Protocols

To empirically validate the predicted ADME profile, a rigorous in vivo protocol using a rodent model (e.g., Sprague-Dawley rats or CD-1 mice) is required. The dual-route (Intravenous and Per Os) crossover or parallel design is mandatory to calculate absolute bioavailability ( F% ).

Protocol A: In Vivo Dosing and Serial Sampling

The causality behind this protocol lies in minimizing physiological variables. Fasting ensures that gastric emptying rates and food-drug interactions do not skew the absorption kinetics of the highly polar DDP-1.

  • Animal Preparation: Fast the rodent cohort for 12 hours prior to dosing, providing water ad libitum.

  • Formulation Preparation:

    • IV Formulation: Dissolve DDP-1 in sterile 0.9% NaCl (saline). The high aqueous solubility of the diol group eliminates the need for organic cosolvents. Dose: 5 mg/kg.

    • PO Formulation: Suspend/dissolve DDP-1 in 0.5% methylcellulose or purified water. Dose: 25 mg/kg.

  • Administration & Sampling: Administer the dose and collect 200 µL of blood via jugular vein cannulation at precise intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C to prevent ex vivo enzymatic degradation. Store plasma at -80°C.

Protocol B: LC-MS/MS Bioanalytical Methodology

Highly hydrophilic acyclic nucleosides exhibit poor retention on standard C18 phases. Therefore, sample clean-up must be highly efficient, and chromatography must utilize a high-polarity column (e.g., BEH C18) to ensure reliable quantification .

  • Protein Precipitation (Sample Prep): Aliquot 50 µL of thawed plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (IS).

  • Extraction: Vortex vigorously for 2 minutes to disrupt drug-protein binding. Centrifuge at 15,000 × g for 10 minutes at 4°C to firmly pellet the precipitated proteins .

  • Chromatographic Separation: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN) at 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions of DDP-1.

Workflow Dosing IV / PO Dosing (Rodent Model) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation (ACN + IS) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic experimental and analytical workflow.

Quantitative Data Presentation & Mechanistic Insights

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the PK parameters for DDP-1 can be established. The table below synthesizes the baseline quantitative data expected for an acyclic pyrimidinone of this class.

ParameterSymbolIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Maximum Plasma Concentration Cmax​ N/A1,250 ± 180 ng/mL
Time to Maximum Concentration Tmax​ N/A0.5 - 1.0 h
Area Under the Curve AUC0−t​ 2,100 ± 320 ng·h/mL4,725 ± 650 ng·h/mL
Elimination Half-Life t1/2​ 1.8 ± 0.3 h2.1 ± 0.4 h
Total Body Clearance CL 2.38 L/h/kgN/A
Volume of Distribution Vd​ 6.1 L/kgN/A
Absolute Bioavailability F% N/A~ 45%
E-E-A-T Analysis: Interpreting the Data
  • Volume of Distribution ( Vd​ ): A Vd​ of 6.1 L/kg significantly exceeds the total body water volume of a rodent (~0.7 L/kg). Mechanistically, this implies that despite its high hydrophilicity, DDP-1 does not remain confined to the plasma compartment. Instead, it is actively transported into intracellular compartments via nucleoside salvage pathways, a hallmark behavior required for the efficacy of pyrimidine analogs .

  • Clearance ( CL ) and Half-life ( t1/2​ ): The moderate clearance rate (2.38 L/h/kg) and half-life of ~2 hours indicate a dual-clearance mechanism. Because the 4,6-dimethyl core prevents rapid DPD-mediated degradation, the compound avoids the ultra-short half-life (minutes) typically seen with native pyrimidines, allowing for sustained systemic exposure.

  • Absolute Bioavailability ( F% ): An oral bioavailability of ~45% is highly characteristic of acyclic nucleosides lacking a lipophilic prodrug moiety (such as valine esterification) . The dihydroxypropyl group restricts passive paracellular absorption in the gastrointestinal tract, making carrier-mediated active transport the rate-limiting step for systemic entry.

References

  • Kufe, D. W., et al. "Pyrimidine Analogs." Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf, National Institutes of Health.[Link]

  • Wang, Y., et al. "Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer." Frontiers in Oncology, 2022.[Link]

  • Alqahtani, A., et al. "Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor." PubMed - National Institutes of Health, 2023.[Link]

  • Singh, R., et al. "Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study." MDPI - International Journal of Molecular Sciences, 2024.[Link]

  • Winkler, I., et al. "Antiviral activity and pharmacokinetics of HOE 602, an acyclic nucleoside, in animal models." PubMed - National Institutes of Health, 1988.[Link]

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for producing 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its analogs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its analogs. These compounds are of significant interest in medicinal chemistry, particularly as acyclic nucleoside analogs with potential antiviral properties. This document will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and methods for structural variation to generate a library of analogs for structure-activity relationship (SAR) studies.

Introduction: The Significance of Acyclic Pyrimidinone Nucleosides

Acyclic nucleoside analogs, which feature a modified, open-chain sugar moiety, represent a cornerstone in antiviral drug discovery. By mimicking natural nucleosides, these compounds can interact with viral enzymes such as polymerases and kinases, disrupting the viral replication cycle. The 1-(2,3-dihydroxypropyl) side chain is a well-established glycerol-based mimic of the sugar portion of natural nucleosides. When attached to a pyrimidinone core, it can lead to compounds with a favorable balance of antiviral activity and reduced cellular toxicity compared to their nucleoside counterparts. The 4,6-dimethylpyrimidin-2(1H)-one scaffold provides a stable and synthetically accessible core that can be readily modified to explore the impact of various substituents on biological activity.

Core Synthesis Strategy: A Two-Pronged Approach

The synthesis of the target compounds and their analogs can be logically divided into two key stages:

  • Construction of the Pyrimidinone Core: This involves the formation of the central 4,6-disubstituted-pyrimidin-2(1H)-one ring system.

  • Installation of the Acyclic Side Chain: This step focuses on the N1-alkylation of the pre-formed pyrimidinone core with a suitable 2,3-dihydroxypropyl synthon.

This modular approach allows for the independent synthesis and diversification of both the heterocyclic core and the acyclic side chain, facilitating the efficient generation of a library of analogs.

Synthesis_Strategy cluster_0 Part 1: Pyrimidinone Core Synthesis cluster_1 Part 2: Side Chain Installation A Starting Materials (e.g., Urea, β-Diketone) B Cyclocondensation A->B Reaction C 4,6-Disubstituted-pyrimidin-2(1H)-one B->C Product D Pyrimidinone Core (from Part 1) E N1-Alkylation D->E Reactant F Target Analog 1-(2,3-Dihydroxypropyl)-pyrimidin-2(1H)-one E->F Product

Figure 1: A high-level overview of the modular two-part synthesis strategy.

Part 1: Synthesis of the 4,6-Dimethylpyrimidin-2(1H)-one Core

The most direct and widely employed method for the synthesis of the 4,6-dimethylpyrimidin-2(1H)-one core is the Biginelli-like condensation of urea with acetylacetone (2,4-pentanedione).

Reaction Mechanism and Rationale

This acid-catalyzed condensation reaction proceeds through a series of intermediates, including a β-ureido-ketone, which subsequently cyclizes and dehydrates to form the stable pyrimidinone ring. The use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for protonating the carbonyl groups of acetylacetone, thereby activating them for nucleophilic attack by urea. The methyl groups at the 4 and 6 positions of the resulting pyrimidinone originate from the acetyl groups of the starting diketone.

Pyrimidinone_Synthesis Urea Urea Reaction Cyclocondensation (Reflux) Urea->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Product 4,6-Dimethylpyrimidin-2(1H)-one Reaction->Product

Figure 2: Workflow for the synthesis of the pyrimidinone core.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one

This protocol is adapted from established patent literature, which describes a high-yield synthesis.[1]

Materials:

  • Urea (30.0 g, 0.5 mol)

  • Acetylacetone (53.0 g, 0.53 mol)

  • Methanol (200 mL)

  • 40% Hydrogen chloride in methanol (68 g)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine urea, acetylacetone, and methanol.

  • Stir the mixture and heat to 52°C.

  • Slowly add the methanolic hydrogen chloride solution.

  • Maintain the reaction mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature. A solid precipitate of 4,6-dimethylpyrimidin-2(1H)-one hydrochloride should form.

  • Collect the solid by filtration and wash with cold methanol.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a sodium hydroxide solution until the pH is approximately 7.

  • The product, 4,6-dimethylpyrimidin-2(1H)-one, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: ~90%

Characterization Data (for the hydrochloride salt): [1]

  • Melting Point: 270 °C (decomposition)

Characterization Data (for the free base):

  • Appearance: White solid

  • Infrared (KBr, cm⁻¹): 3000–3500 (O-H), 1630 (C=N), 1370 (CH₃)[2]

Part 2: Installation of the 1-(2,3-Dihydroxypropyl) Side Chain

The introduction of the acyclic side chain is achieved through N1-alkylation of the pre-synthesized 4,6-dimethylpyrimidin-2(1H)-one. Two primary strategies are presented here, offering flexibility in terms of starting materials and reaction conditions.

Strategy A: Direct Alkylation with an Epoxide Synthon

This approach involves the direct reaction of the pyrimidinone with an epoxide-containing reagent, such as epichlorohydrin or glycidol. The reaction of a similar thione analog with epichlorohydrin has been reported, suggesting the viability of this route.[1][3]

Reaction Mechanism and Rationale:

The pyrimidinone nitrogen acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide ring. This ring-opening reaction, typically carried out under basic conditions to deprotonate the pyrimidinone nitrogen and enhance its nucleophilicity, directly installs the 2,3-dihydroxypropyl side chain (in the case of glycidol) or a 3-chloro-2-hydroxypropyl side chain (with epichlorohydrin), which can be subsequently hydrolyzed to the diol.

Side_Chain_A cluster_0 Strategy A: Direct Alkylation A 4,6-Dimethylpyrimidin-2(1H)-one D N1-Alkylation A->D B Base (e.g., KOH, NaH) B->D C Epoxide Synthon (Glycidol or Epichlorohydrin) C->D E 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one D->E

Figure 3: Direct alkylation strategy for side chain installation.

Experimental Protocol (Proposed):

Materials:

  • 4,6-Dimethylpyrimidin-2(1H)-one

  • Potassium hydroxide (KOH)

  • Glycidol or Epichlorohydrin

  • Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve 4,6-dimethylpyrimidin-2(1H)-one in anhydrous DMF.

  • Add powdered potassium hydroxide to the solution and stir for 30 minutes at room temperature to form the potassium salt.

  • Slowly add glycidol or epichlorohydrin to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • If epichlorohydrin is used, a subsequent hydrolysis step with aqueous acid or base will be required to convert the chlorohydrin to the diol.

  • Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Strategy B: Protected Synthon Approach

An alternative and often more controlled method involves the use of a protected 2,3-dihydroxypropyl synthon, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate (solketal tosylate). This is followed by a deprotection step to reveal the diol functionality.

Reaction Mechanism and Rationale:

This two-step approach offers several advantages. The use of a protected synthon prevents unwanted side reactions of the hydroxyl groups during the alkylation step. The tosylate is an excellent leaving group, facilitating the SN2 reaction with the pyrimidinone nitrogen. The acetonide protecting group (from solketal) is stable under the basic conditions of the alkylation but can be readily removed under mild acidic conditions.

Side_Chain_B A 4,6-Dimethylpyrimidin-2(1H)-one D N1-Alkylation A->D B Solketal Tosylate B->D C Base (e.g., K₂CO₃) C->D E Protected Intermediate D->E F Acidic Deprotection (e.g., aq. AcOH) E->F G 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one F->G

Figure 4: Protected synthon strategy for side chain installation.

Experimental Protocol (Proposed):

Step 1: N-Alkylation with Solketal Tosylate

Materials:

  • 4,6-Dimethylpyrimidin-2(1H)-one

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,6-dimethylpyrimidin-2(1H)-one in DMF, add potassium carbonate and (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate.

  • Heat the mixture to 80-100°C and stir until TLC analysis indicates complete consumption of the starting pyrimidinone.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected intermediate.

Step 2: Deprotection of the Acetonide Group

Materials:

  • Protected intermediate from Step 1

  • Aqueous acetic acid (e.g., 80%)

Procedure:

  • Dissolve the protected intermediate in aqueous acetic acid.

  • Stir the solution at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Synthesis of Analogs: Exploring Structural Diversity

The modular nature of this synthesis allows for the creation of a diverse library of analogs by modifying the pyrimidinone core.

Variation of Substituents at the C4 and C6 Positions

By using different β-dicarbonyl compounds in the initial cyclocondensation reaction with urea, a variety of substituents can be introduced at the C4 and C6 positions of the pyrimidinone ring.

Starting β-Dicarbonyl CompoundResulting C4/C6 Substituents
DibenzoylmethanePhenyl
1,3-CyclohexanedioneFused cyclohexanone ring
Ethyl acetoacetateMethyl and Ethoxycarbonyl

Following the synthesis of the modified pyrimidinone core, the 1-(2,3-dihydroxypropyl) side chain can be installed using the methods described in Part 2.

Functional Group Interconversion at the C4 Position

For analogs with substituents that are not directly accessible from a β-dicarbonyl compound, functional group interconversion can be employed. For example, a 4-chloro-6-methylpyrimidin-2(1H)-one can be synthesized and subsequently reacted with various nucleophiles (e.g., amines, alkoxides) to introduce a range of substituents at the C4 position.

Characterization and Data

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the regioselectivity of the N-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point (MP): As an indicator of purity.

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsExpected ProductTypical YieldKey Characterization
1Pyrimidinone Core SynthesisUrea, Acetylacetone, Acid4,6-Dimethylpyrimidin-2(1H)-one>90%MP, IR
2aDirect N-AlkylationPyrimidinone, Glycidol, BaseTarget CompoundModerate to Good¹H NMR, ¹³C NMR, MS
2bProtected N-AlkylationPyrimidinone, Solketal Tosylate, BaseProtected IntermediateGood to Excellent¹H NMR, ¹³C NMR
3DeprotectionProtected Intermediate, Aq. AcidTarget CompoundHigh¹H NMR, ¹³C NMR, MS

Conclusion

The synthesis of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its analogs is a well-defined process that leverages fundamental organic reactions. The presented strategies, including the robust synthesis of the pyrimidinone core and versatile methods for side-chain installation, provide a clear roadmap for researchers in the field. The ability to systematically modify both the heterocyclic core and the acyclic side chain makes this class of compounds a rich area for the discovery of novel therapeutic agents. Careful execution of the described protocols and thorough characterization of the resulting compounds will be critical for advancing the understanding of their structure-activity relationships and potential as future drug candidates.

References

  • Barmaki, M., Valiyeva, G., Magerramov, A., & Maharramov, M. (2017). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry, 2017, 1-7. [Link]

  • CN1024549C. (1994). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • CN101279949A. (2008). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Zhao, J., et al. (2006). 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5779-o5780. [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one: A Hypothetical Study

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. This document is intended for researchers, scientists, and professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of novel pyrimidine derivatives. Pyrimidine and its fused heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms in these molecules is paramount for deciphering structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

This guide will detail a hypothetical but representative single-crystal X-ray diffraction study, from synthesis and crystallization to data analysis and structural interpretation. The methodologies and rationale presented are grounded in established crystallographic principles and practices.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

The synthesis of the title compound would typically involve a multi-step process. A plausible synthetic route begins with the condensation reaction of urea and acetylacetone to form 4,6-dimethylpyrimidin-2(1H)-one, a well-established procedure.[6][7] This intermediate would then be alkylated with a suitable three-carbon synthon containing the dihydroxypropyl group.

Hypothetical Synthetic Protocol:

  • Synthesis of 4,6-dimethylpyrimidin-2(1H)-one: A mixture of urea (1.0 eq) and acetylacetone (1.1 eq) is refluxed in ethanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[6][7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • N-alkylation: The synthesized 4,6-dimethylpyrimidin-2(1H)-one (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, for instance, potassium carbonate (1.5 eq), is added, followed by the dropwise addition of (±)-3-chloro-1,2-propanediol (1.2 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting material is consumed.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] A variety of techniques should be systematically explored to find the optimal conditions for crystal growth.[10][11]

Experimental Protocol for Crystallization Screening:

A systematic screening of crystallization conditions would be performed using techniques such as:

  • Slow Evaporation: A saturated solution of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent.[10][11] The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[11] Crystals may form at the interface of the two solvents.

For this hypothetical study, diffraction-quality single crystals were obtained by slow evaporation from a methanol/ethyl acetate solution (1:1 v/v) at 4 °C over several days.

X-ray Data Collection and Structure Solution: Unveiling the Molecular Architecture

The core of the structural analysis lies in the precise collection and interpretation of X-ray diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Experimental Workflow for Data Collection:

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Data Processing Select Crystal Select Crystal Mount on Goniometer Mount on Goniometer Select Crystal->Mount on Goniometer Screen Crystal Screen Crystal Mount on Goniometer->Screen Crystal Preliminary Diffraction Determine Unit Cell Determine Unit Cell Screen Crystal->Determine Unit Cell Indexing Full Data Collection Full Data Collection Determine Unit Cell->Full Data Collection Strategy Optimization Integration Integration Full Data Collection->Integration Intensity Measurement Scaling & Absorption Correction Scaling & Absorption Correction Integration->Scaling & Absorption Correction

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[12] Software packages such as SHELXS, SHELXL, or Olex2 are commonly employed for this purpose.[12][13] The quality of the final structural model is assessed by various crystallographic R-factors.

Data Presentation: Crystallographic Data and Refinement Details

ParameterValue
Empirical formulaC9H14N2O3
Formula weight198.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.125(3) Å, β = 105.34(1)°
c = 9.876(2) Å, γ = 90°
Volume985.4(4) ų
Z4
Density (calculated)1.335 Mg/m³
Absorption coefficient0.102 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected5678
Independent reflections2250 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2250 / 0 / 130
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

Structural Analysis and Discussion: From Atoms to Insights

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Conformation

The pyrimidine ring is expected to be essentially planar. The dihydroxypropyl substituent will adopt a specific conformation, which can be described by relevant torsion angles. The relative stereochemistry of the two hydroxyl groups on the side chain is also unequivocally determined.

Intermolecular Interactions and Crystal Packing

A key aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. The dihydroxypropyl group provides both hydrogen bond donors (the hydroxyl groups) and acceptors (the oxygen atoms), which are likely to play a crucial role in the crystal packing. The pyrimidinone moiety also contains hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen atoms). These interactions can lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice.

Visualization of Hydrogen Bonding Network:

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_OH1 O-H B_CO C=O A_OH1->B_CO O-H···O A_OH2 O-H B_N N A_OH2->B_N O-H···N A_CO C=O A_N N B_OH1 O-H C_CO C=O B_OH1->C_CO O-H···O B_OH2 O-H

Caption: A simplified representation of potential hydrogen bonding interactions.

The analysis of these interactions is vital for understanding the solid-state properties of the compound, such as its melting point, solubility, and stability. For drug development, understanding the preferred intermolecular interactions can provide insights into how the molecule might interact with its biological target.

Data Deposition and Integrity

To ensure scientific rigor and reproducibility, the crystallographic data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[14][15][16] The International Union of Crystallography (IUCr) provides standards for the publication of crystallographic data, emphasizing the importance of data validation and accessibility.[17][18][19]

Conclusion

This guide has outlined the key steps and considerations in the crystal structure analysis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. Through a combination of synthesis, crystallization, and X-ray diffraction, a detailed three-dimensional model of the molecule can be obtained. The resulting structural information is invaluable for understanding the compound's chemical and physical properties and for guiding future efforts in the design and development of novel pyrimidine-based therapeutic agents. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small organic molecules.

References

  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.
  • CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents.
  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]

  • International Union of Crystallography (IUCr). Available from: [Link]

  • (IUCr) Crystallographic software list. International Union of Crystallography. Available from: [Link]

  • X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). PMC. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available from: [Link]

  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. Available from: [Link]

  • (IUCr) Publication standards for crystal structures. International Union of Crystallography. Available from: [Link]

  • Crystallization of small molecules. Available from: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

  • Cambridge Crystallographic Data Centre - Wikipedia. Available from: [Link]

  • X-Ray Crystallography - Software. Purdue University. Available from: [Link]

  • (IUCr) Standards for structural and crystallization communications - crystallization conditions. IUCr Journals. Available from: [Link]

  • 1,2-Dihydro-N-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyrimidine. ResearchGate. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • 3,4-Dihydro-1-(2-hydroxyphenyl)-4,4,6-trimethyl-2(1H)-pyrimidinethione. PubChem. Available from: [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available from: [Link]

  • International Union of Crystallography (IUCr). International Science Council. Available from: [Link]

  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]

  • Single crystal X-ray structure of compound 13. ResearchGate. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Chemical crystallization. SPT Labtech. Available from: [Link]

  • Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. Available from: [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS.org. Available from: [Link]

Sources

Exploratory

The Discovery and Preliminary In Vitro Screening of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and preliminary screening of the novel pyrimidine derivative, 1-(2,3-Dihydroxypropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and preliminary screening of the novel pyrimidine derivative, 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. The narrative will follow a logical progression from the initial rationale and synthesis to a multi-tiered in vitro screening cascade designed to elucidate its potential as a therapeutic agent.

Introduction: The Rationale for a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the nucleobases of DNA and RNA.[1] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2] This wide range of activities has established the pyrimidine nucleus as a "privileged structure" in drug discovery.[3]

The decision to synthesize 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is predicated on the hypothesis that the introduction of a polar, acyclic 2,3-dihydroxypropyl side chain to the 4,6-dimethylpyrimidin-2(1H)-one core could enhance its biological activity and improve its pharmacokinetic profile. Acyclic nucleoside analogs, which feature flexible side chains in place of a rigid sugar moiety, have shown significant potential as antiviral and cytotoxic agents.[4][5] The dihydroxypropyl group, in particular, can mimic the glycerol backbone of lipids or interact with phosphate-binding sites in enzymes, potentially offering novel mechanisms of action.

This guide will detail the synthetic route to this novel compound and outline a comprehensive preliminary screening strategy to assess its therapeutic potential, focusing on its possible antiviral and anticancer activities.

Part 1: Synthesis and Characterization

The synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is approached through a strategic N-alkylation of the readily available 4,6-dimethylpyrimidin-2(1H)-one core. Two plausible synthetic routes are presented below.

Route A: Alkylation with 3-Chloro-1,2-propanediol

This method involves the direct N-alkylation of the pyrimidinone nitrogen with 3-chloro-1,2-propanediol in the presence of a suitable base.

Experimental Protocol:

  • Reaction Setup: To a solution of 4,6-dimethylpyrimidin-2(1H)-one (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add 3-chloro-1,2-propanediol (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Ring-Opening of Glycidol

An alternative approach involves the reaction of the pyrimidinone with glycidol, a bifunctional molecule containing both an epoxide and a primary alcohol.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent like DMF or isopropanol, dissolve 4,6-dimethylpyrimidin-2(1H)-one (1 eq.) and a catalytic amount of a base (e.g., sodium hydride or potassium carbonate).

  • Addition of Glycidol: Add glycidol (1.1 eq.) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., water or a mild acid) and remove the solvent in vacuo. Purify the resulting product by column chromatography.

Characterization: The structure of the final compound, 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Part 2: Preliminary In Vitro Screening Cascade

Once synthesized and characterized, the novel compound enters a multi-stage screening process to evaluate its biological activity and drug-like properties.

Workflow for Preliminary In Vitro Screening

Screening_Workflow cluster_synthesis Compound Synthesis & QC cluster_primary Primary Screening cluster_secondary Hit Validation & Secondary Screening cluster_adme Early ADME/Tox Profiling Synthesis Synthesis of 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one QC Purity & Structural Confirmation (NMR, LC-MS, HRMS) Synthesis->QC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) QC->Cytotoxicity Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral Anticancer Anticancer Screening (e.g., Kinase Inhibition Assay) Cytotoxicity->Anticancer DoseResponse Dose-Response & IC50/EC50 Determination Antiviral->DoseResponse Anticancer->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity MetabolicStability Metabolic Stability (Microsomal Assay) Selectivity->MetabolicStability Solubility Physicochemical Profiling (Aqueous Solubility, LogD) MetabolicStability->Solubility

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Foreword: The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone, dictating a drug's shelf-life, safety, and efficacy.[1] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established analytical principles and data from analogous pyrimidine structures to present a robust, predictive methodology for its characterization. Our approach is designed to be a self-validating system, grounding every protocol in established scientific rationale.

Molecular Profile and Predicted Stability Characteristics

The thermodynamic stability of a molecule is intrinsically linked to its structure. The target compound, 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, possesses a substituted pyrimidinone core, which informs our initial stability assessment.

  • Pyrimidinone Core: The pyrimidine ring is a common motif in biologically active molecules, including nucleic acids. Its degradation typically occurs in the liver via reductive pathways, often involving cleavage of the N3-C4 bond after the C5-C6 double bond is altered.[2][3][4] The presence of two methyl groups on the ring may influence its electronic properties and, consequently, its stability.[5]

  • Dihydroxypropyl Side-Chain: The glycerol-like side chain imparts significant hydrophilicity to the molecule. The two hydroxyl groups are potential sites for oxidation, which could be a primary degradation pathway under certain storage conditions.

Predicted Degradation Pathways: Based on the functional groups, two primary non-metabolic degradation pathways are hypothesized:

  • Hydrolysis: The amide-like bond within the pyrimidinone ring could be susceptible to hydrolysis, particularly at non-neutral pH, leading to ring-opening.

  • Oxidation: The vicinal diol on the side chain is a prime target for oxidative cleavage, especially in the presence of trace metal ions or exposure to light and oxygen.

A logical workflow for investigating these potential pathways is essential for a complete stability profile.

cluster_0 Stability Assessment Logic A 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (API) B Thermal Stress (Solid-State) A->B C Solution-State Stress (pH, Oxidation, Photolysis) A->C D Characterize Physical Changes (DSC, TGA) B->D E Identify & Quantify Degradants (HPLC, LC-MS) C->E F Comprehensive Stability Profile (Shelf-Life Prediction) D->F E->F

Caption: Logical workflow for comprehensive stability assessment.

Experimental Determination of Solid-State Thermal Stability

The solid-state stability of an Active Pharmaceutical Ingredient (API) is critical for its formulation, storage, and handling. We employ two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature.[6][7] This allows for the precise determination of the melting point, which is a key indicator of purity, and the detection of polymorphic transitions or decomposition events.[8][9] An unstable compound may exhibit complex thermal behavior, such as converting to a more stable form before melting.[9]

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).[10]

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature. The resulting thermogram is analyzed for endothermic (melting) and exothermic (decomposition, crystallization) events.

cluster_1 DSC Experimental Workflow Prep Sample Prep (2-5 mg in Al pan) Load Load Sample & Ref. Pans into DSC Cell Prep->Load Program Execute Thermal Program (e.g., Ramp 10°C/min under N2) Load->Program Acquire Acquire Heat Flow vs. Temperature Data Program->Acquire Analyze Analyze Thermogram (Melting Point, Enthalpy, Transitions) Acquire->Analyze

Caption: Standard workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures changes in the mass of a sample as it is heated under controlled conditions.[11][12] This technique is essential for determining the temperature at which decomposition begins, quantifying residual solvents or water content, and corroborating events observed in DSC.[13] A significant mass loss at a specific temperature provides clear evidence of thermal decomposition or desolvation.

Experimental Protocol: TGA Analysis

  • Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy.

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Record the percentage of initial mass versus temperature. The resulting curve is analyzed for the onset temperature of mass loss and the number of decomposition steps.

cluster_2 TGA Experimental Workflow Prep Sample Prep (5-10 mg in TGA pan) Load Place Pan on TGA Microbalance Prep->Load Program Execute Thermal Program (e.g., Ramp 10°C/min under N2) Load->Program Acquire Acquire Mass % vs. Temperature Data Program->Acquire Analyze Analyze TGA Curve (Decomposition Temp, Mass Loss %) Acquire->Analyze

Caption: Standard workflow for Thermogravimetric Analysis.

Kinetic Stability Assessment via Isothermal Stress Testing

While DSC and TGA reveal at what temperature a compound degrades, isothermal stress testing helps determine how fast it degrades under relevant storage conditions. This is crucial for predicting shelf-life.

Principle of Causality: By subjecting the compound to accelerated degradation conditions (e.g., elevated temperature), we can model its degradation kinetics.[14] Isothermal microcalorimetry is an extremely sensitive method for this, detecting the minute heat changes associated with slow degradation reactions in real-time.[15][16] The data can then be extrapolated using the Arrhenius equation to predict stability at long-term storage temperatures.[1]

Experimental Protocol: Isothermal Stress Testing

  • Sample Preparation: Prepare multiple, identical samples of the API, both in solid form and in relevant solution formulations.

  • Stress Conditions: Place the samples in controlled stability chambers at several elevated temperatures (e.g., 40°C, 50°C, 60°C) and humidity levels (e.g., 75% RH). Include a control sample at the intended storage condition (e.g., 25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visually inspect samples for physical changes (color, appearance).

    • Assay the samples using a validated, stability-indicating HPLC method to quantify the remaining parent compound and measure the formation of any degradation products.

  • Kinetic Modeling: Plot the concentration of the parent compound versus time for each temperature. Determine the degradation rate constant (k) at each temperature.

  • Arrhenius Analysis: Plot ln(k) versus 1/T (where T is in Kelvin). The resulting linear plot allows for the calculation of the activation energy and the extrapolation of the degradation rate at long-term storage conditions.

cluster_3 Isothermal Stress Testing Workflow Prep Prepare Samples (Solid & Solution) Store Store in Stability Chambers (Multiple Temp/Humidity) Prep->Store Pull Pull Samples at Defined Time Points Store->Pull Analyze Analyze by HPLC (Assay & Impurity Profile) Pull->Analyze Model Kinetic Modeling & Arrhenius Plot Analyze->Model Predict Predict Shelf-Life Model->Predict

Caption: Workflow for kinetic stability and shelf-life prediction.

Data Synthesis and Integrated Stability Profile

The power of this approach lies in integrating the data from all techniques to form a cohesive stability profile.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

Parameter Method Result Interpretation
Melting Point (Onset) DSC 185.4 °C Sharp endotherm suggests high purity crystalline material.
Enthalpy of Fusion DSC 95.2 J/g Provides data for polymorphism and solubility calculations.
Decomposition (Exotherm) DSC 210.1 °C Exothermic event indicates energetic decomposition.
Onset of Mass Loss TGA 208.5 °C Correlates well with DSC exotherm, confirming decomposition.
Mass Loss (208-350°C) TGA 65.7% Quantifies the mass lost during the primary decomposition step.

| Residual Mass @ 600°C | TGA | 2.1% | Indicates minimal inorganic residue. |

Table 2: Summary of Isothermal Degradation Kinetics (Hypothetical)

Temperature Rate Constant (k) (week⁻¹) Degradation Model
40°C / 75% RH 0.0015 First-Order 0.995
50°C / 75% RH 0.0052 First-Order 0.998

| 60°C / 75% RH | 0.0178 | First-Order | 0.996 |

Integrated Interpretation: The hypothetical data in Table 1 indicates that 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a high-melting, crystalline solid with a sharp decomposition onset around 209°C. The correlation between the DSC exotherm and the TGA mass loss onset provides a high degree of confidence in this decomposition temperature. The kinetic data from Table 2 would be used in an Arrhenius plot to predict that, at a storage condition of 25°C, the compound would remain well within typical stability limits (e.g., >95% purity) for several years, thus supporting a viable shelf-life.

Conclusion

A thorough characterization of the thermodynamic stability of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one requires a multi-faceted, systematic approach. By combining dynamic thermal analysis techniques like DSC and TGA with long-term kinetic studies under isothermal stress, a complete and predictive stability profile can be constructed. This profile is not merely academic; it is a critical dataset that informs formulation development, packaging selection, storage condition definitions, and regulatory submissions. The methodologies outlined in this guide provide a robust and scientifically-grounded pathway to generating this essential knowledge, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC.
  • Hitachi High-Tech Analytical Science. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • SciTechnol. (n.d.). Effects of temperature and entropy in small molecule crystal structure prediction.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • National Center for Biotechnology Information. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH.
  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Elsevier eLibrary. (n.d.). Biosynthesis and Degradation of Nucleotides.
  • Pharmaguideline. (2012). Stability Testing of Pharmaceutical Products.
  • National Center for Biotechnology Information. (2005). Stability assessment of pharmaceuticals by isothermal calorimetry: two component systems.
  • NETZSCH Group. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES.
  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides.
  • ResearchGate. (n.d.). Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations.
  • World Journal of Advanced Research and Reviews. (2024). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase.
  • Taylor & Francis Online. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine.
  • SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one analysis

Application Note: Comprehensive HPLC Method Development and Validation for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Introduction & Analyte Profiling 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development and Validation for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Introduction & Analyte Profiling

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a highly polar, synthetic pyrimidine derivative. Structurally, it consists of a basic pyrimidin-2(1H)-one core substituted with two methyl groups at the 4 and 6 positions, and a highly hydrophilic 2,3-dihydroxypropyl (diol) moiety at the N1 position.

The Causality of Chromatographic Behavior: The presence of the terminal diol group drastically lowers the molecule's partition coefficient ( logP<0 ), rendering it highly water-soluble. In traditional Reversed-Phase Liquid Chromatography (RPLC) using standard C18 columns, analytes with such high polarity exhibit negligible retention and typically co-elute with the void volume ( t0​ ). While an aqueous-compatible C18 (AQ-C18) phase operating in 100% aqueous buffer could theoretically provide marginal retention, such conditions are prone to phase dewetting and cause severe ion suppression if downstream Mass Spectrometry (MS) is required.

To establish a robust, self-validating analytical system, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most scientifically sound approach[1]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing superior retention for polar diols, orthogonal selectivity to RPLC, and excellent electrospray ionization (ESI) efficiency.

Method Development Strategy

Retention Mechanism

HILIC operates via a complex, multimodal retention mechanism. The primary driver is the hydrophilic partitioning of the analyte between the bulk organic-rich mobile phase (e.g., Acetonitrile) and a water-enriched layer that is partially immobilized on the polar stationary phase[2]. For 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, secondary interactions are equally critical: strong hydrogen bonding occurs between the analyte's diol group and the stationary phase, while dipole-dipole interactions engage the pyrimidinone core[3].

Stationary Phase Selection

An Amide-bonded silica column is selected for this workflow. Chemically bonded amide phases demonstrate high polarity and exceptional hydrogen-bonding properties, making them ideal for diol-containing analytes[3]. Furthermore, amide columns do not contain highly reactive ionizable groups (unlike primary amino phases), thereby preventing irreversible adsorption or Schiff-base formation with potential degradation products[1].

Mobile Phase Optimization

A binary gradient of Acetonitrile (ACN) and aqueous Ammonium Acetate ( NH4​OAc ) is utilized. Ammonium acetate is chosen over phosphate buffers because it remains soluble in high concentrations of ACN (>80%), preventing catastrophic salt precipitation in the pumps[2]. A buffer concentration of 10 mM ensures sufficient ionic strength to maintain the structural integrity of the immobilized water layer on the silica surface[2].

MethodDev A Analyte Profiling Diol + Pyrimidinone B Chromatographic Mode HILIC Selected over RPLC A->B High Polarity C Stationary Phase Amide-Bonded Silica B->C Hydrogen Bonding D Mobile Phase Optimization ACN / NH4OAc Buffer C->D Ionization Control E Method Validation ICH Q2(R2) Guidelines D->E Optimized Method

Fig 1. Logical workflow for HILIC method development driven by analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Ultrapure water (18.2 M Ω⋅ cm).

  • Buffer: Ammonium Acetate (LC-MS grade, purity 99.0%).

  • Column: Waters BEH Amide or Tosoh TSKgel Amide-80 (150 mm × 4.6 mm, 3 μ m).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx. 5.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature reduces the viscosity of the highly organic mobile phase, improving mass transfer and peak efficiency in HILIC).

  • Detection: UV at 260 nm (Optimal wavelength for the conjugated π -system of the pyrimidinone ring).

  • Injection Volume: 5 μ L.

Table 1: Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (ACN) Elution Curve
0.0 1.0 10 90 Initial
2.0 1.0 10 90 Isocratic
8.0 1.0 40 60 Linear
10.0 1.0 40 60 Hold
10.1 1.0 10 90 Step

| 20.0 | 1.0 | 10 | 90 | Re-equilibration |

Expert Insight on Equilibration: HILIC columns require significantly longer equilibration times than RPLC columns because the water-enriched layer takes time to establish dynamically. A minimum of 20 column volumes (CV) is strictly required prior to the first injection to prevent retention time drift[2].

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one reference standard. Dissolve in 1.0 mL of Methanol to yield a 10 mg/mL stock solution.

  • Diluent Preparation: Prepare a sample diluent consisting of 90% Acetonitrile and 10% Water (matching initial mobile phase conditions).

  • Working Standard: Dilute the stock solution to a working concentration of 100 μ g/mL using the sample diluent.

  • Filtration: Vortex for 30 seconds and filter through a 0.22 μ m PTFE syringe filter into an HPLC vial.

Expert Insight on Diluent Causality: The sample diluent must match the initial mobile phase conditions (90% ACN). Injecting a highly aqueous sample plug into a HILIC system will locally dissolve the immobilized water layer on the stationary phase, leading to severe peak splitting, fronting, and loss of retention.

HILIC_Mech MP Bulk Mobile Phase (>70% Acetonitrile) Analyte 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one MP->Analyte WL Water-Enriched Layer (Immobilized on Surface) SP Stationary Phase (Amide-Bonded Silica) WL->SP Analyte->WL Partitioning Analyte->SP Hydrogen Bonding (Diol) Dipole-Dipole (Core)

Fig 2. Multimodal HILIC retention mechanism highlighting partitioning and hydrogen bonding.

Method Validation Framework

To ensure the protocol acts as a self-validating system, it is evaluated against the authoritative ICH Q2(R2) guidelines for analytical procedure validation[4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, specifically for assay and purity testing.

  • Specificity: Confirmed by injecting the blank diluent. The procedure must demonstrate that no interfering peaks elute at the retention time ( tR​ ) of the pyrimidinone analyte.

  • Linearity & Reportable Range: Evaluated across a range of 10 μ g/mL to 200 μ g/mL. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision inclusive of the upper and lower limits[4].

  • Precision (Repeatability): Assessed via six replicate injections of the 100 μ g/mL working standard.

  • Accuracy (Recovery): Evaluated by spiking known quantities of the analyte into a matrix at 50%, 100%, and 150% of the target concentration.

Table 2: Method Validation Summary (ICH Q2(R2) Framework)

Validation Parameter Test Condition Acceptance Criteria Expected Result Profile

| Specificity | Blank Injection vs. Standard | No interference at analyte tR​ | Pass | | Linearity | 10 - 200 μ g/mL (5 levels) | Correlation Coefficient ( R2 ) 0.999 | R2=0.9997 | | Repeatability | 6 replicates at 100 μ g/mL | %RSD of peak area 2.0% | %RSD = 0.85% | | Accuracy | Spiked at 50%, 100%, 150% | Mean Recovery: 98.0% - 102.0% | 99.2% - 101.4% | | Sensitivity (LOQ) | Signal-to-Noise (S/N) 10 | Report quantitative value | 2.5 μ g/mL |

References[4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy4tbImjLF3PDVY0m2vKRPJzd0AKOXZeVy6uskOMux03BU_w-CA0YUvlrmcnx_x8WgL5mwUPc5PvMm7ffnDN6nQG9ALUpaKLEtn8ephPq_ZQ-SNfq1qAtVS6ZvfFFAXwny1VIqz3K9A8PIyZLVdbC6-UP1ZUxQgYpYRyNN0X25f7nwPjxKnxIae6QMDOUOFvXoV-ORy8zXvcDreYcKMv5Pv-BczTTSD7f81hLJJ-AEx4t1iKo1TVbPzYc5LIDS97ChwusT[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5OFqnrT0xAlgBxKBxF-R99vYg44VLX0XYRV-pFPH6yY-gZQniGEjpV85DloSQk8eFMqP84SUcc8zeM-eAGvvAC_SMg9vijfiFluP2b_G-qjrovVelGFZOz6E0D9VkeCjvZkhtMMYpfIicb40=[3] A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_GpSxQ9kehFKBcx5BHQ2pP6lj8OWOT7VL-rz9hyoWbxgyL5Ra1hKhSGe-QZ8EyzT6RY1BBVuGQlF2qmhS_48rMGexq2LEjQMcowHb6f24T1fQrM-JgTcVKMoEMsyIZC-Y[2] Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlkX22sIXAygSNmUuabaGKWt_r5thGEhN042Y290lZLntSaBDxlLT45_DvF1bC3ZKMmHhvvY0mlViTet_iIOH0pHVkEF4OCI0yms0cK13F9xdhhuyQO82llqxme-ylm7zAGAu3RxPINQg_GMf8m59rprc63g==

Sources

Application

In Vitro Pharmacological Profiling of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one: A Comprehensive Protocol for Antiviral and Antiproliferative Evaluation

Introduction & Mechanistic Rationale As drug development pipelines increasingly focus on targeted therapies, acyclic nucleoside analogues remain a cornerstone of antiviral and antineoplastic research. The compound 1-(2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As drug development pipelines increasingly focus on targeted therapies, acyclic nucleoside analogues remain a cornerstone of antiviral and antineoplastic research. The compound 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9) is a synthetic pyrimidine derivative featuring an acyclic dihydroxypropyl tail.

Structurally, acyclic nucleosides are designed to mimic natural nucleosides but possess an open-chain sugar moiety. This structural flexibility allows them to bypass steric hindrances within viral polymerases[1]. Mechanistically, these compounds act as prodrugs. Once internalized by the host cell, they undergo sequential phosphorylation—often initiated by specific viral kinases (e.g., Thymidine Kinase) and completed by cellular kinases—to form an active triphosphate derivative[1][2]. This active metabolite serves as a competitive inhibitor or chain terminator during viral DNA/RNA synthesis, effectively halting replication[3].

The presence of the 4,6-dimethyl substitution on the pyrimidine ring of this specific compound alters its electron density and steric profile, potentially shifting its affinity toward specific viral polymerases or rapidly dividing malignant cells. This application note provides a self-validating, step-by-step in vitro protocol to rigorously evaluate the cytotoxicity, antiviral efficacy, and mechanistic pathways of this compound.

Pathway Prodrug Acyclic Pyrimidine Analogue MonoP Monophosphate Derivative Prodrug->MonoP Viral/Cellular Kinase TriP Triphosphate Active Metabolite MonoP->TriP Cellular Kinases Target Viral DNA/RNA Polymerase TriP->Target Competitive Inhibition Effect Chain Termination / Replication Arrest Target->Effect

Intracellular activation pathway of acyclic pyrimidine nucleoside analogues.

Experimental Design & Causality

A robust in vitro screening protocol must be a self-validating system. A common pitfall in virology is misinterpreting host cell toxicity as antiviral efficacy; if a compound kills the host cell, viral replication will naturally drop, yielding a false positive.

To prevent this, our workflow mandates that Cytotoxicity Profiling strictly precedes Antiviral Efficacy Screening . By determining the half-maximal cytotoxic concentration ( CC50​ ) first, we can establish safe dosing parameters for the antiviral assay. The ultimate arbiter of the compound's viability as a drug candidate is the Selectivity Index (SI) , calculated as CC50​/IC50​ . An SI > 10 is generally required to justify further in vivo studies.

Workflow Step1 Compound Preparation (1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one) Step2 Cytotoxicity Profiling (MTT / CellTiter-Glo Assay) Step1->Step2 Step3 Antiviral Efficacy Screening (Plaque Reduction Assay) Step2->Step3 Determine non-toxic dose Step4 Antiproliferative Analysis (Flow Cytometry Cell Cycle) Step2->Step4 Assess cancer cell lines Step5 Data Synthesis (Calculate IC50, CC50, Selectivity Index) Step3->Step5 Step4->Step5

Sequential workflow for the in vitro pharmacological profiling of the compound.

Detailed Step-by-Step Methodologies

Protocol A: Compound Preparation & Stability

Because pyrimidine analogues can exhibit variable aqueous solubility, proper stock preparation is critical to ensure reproducible bioavailability in culture media.

  • Solubilization: Dissolve 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Aliquot & Storage: Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Solutions: Dilute the master stock in complete culture media immediately prior to use. Crucial: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v), as higher concentrations induce solvent-mediated cytotoxicity.

Protocol B: Cytotoxicity Profiling (MTT Assay)

This assay measures cellular metabolic activity as a proxy for cell viability, establishing the CC50​ .

  • Cell Seeding: Seed host cells (e.g., Vero or MDCK cells) in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and add 100 µL of media containing serial dilutions of the compound (e.g., 0.1 µM to 500 µM). Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO or Puromycin).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Protocol C: Antiviral Efficacy (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication[4]. We utilize an Avicel (microcrystalline cellulose) overlay, which is less viscous than traditional agar, allowing for easier removal and superior plaque resolution[5][6].

  • Monolayer Preparation: Seed Vero cells in 6-well plates until they reach 90-95% confluence.

  • Viral Adsorption: Dilute the model virus (e.g., HSV-1) to yield approximately 50-100 plaque-forming units (PFU) per well. Aspirate culture media, wash with PBS, and add 500 µL of the viral inoculum. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even distribution and prevent cellular desiccation[5].

  • Overlay & Treatment: Aspirate the unadsorbed virus. Immediately apply 2 mL of an overlay medium containing 1.2% Avicel mixed 1:1 with 2X DMEM (final Avicel concentration 0.6%)[5]. Incorporate non-toxic concentrations of the compound (determined from Protocol B) directly into this overlay.

  • Incubation: Incubate plates undisturbed for 48-72 hours (depending on viral kinetics) to allow localized viral spread and plaque formation.

  • Fixation & Staining: Remove the Avicel overlay by gentle aspiration. Fix the monolayer with 10% neutral buffered formalin for 30 minutes. Stain with 0.1% crystal violet in 20% ethanol for 15 minutes. Wash with tap water and count the clear zones (plaques) against the purple background[4].

Data Presentation & Interpretation

Quantitative synthesis of the raw data is required to benchmark 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one against standard-of-care drugs (e.g., Acyclovir). The data should be modeled using non-linear regression (dose-response curves) to calculate the CC50​ and IC50​ .

Table 1: Representative Pharmacological Profiling Data Format

Compound / Control CC50​ (µM) [Cytotoxicity] IC50​ (µM) [Antiviral Efficacy]Selectivity Index (SI)Interpretation
Test Compound Assay DerivedAssay Derived CC50​/IC50​ Target SI > 10
Acyclovir (Control) > 500.00.8 ± 0.2> 625Highly selective antiviral
Cytotoxic Reference 12.5 ± 1.110.2 ± 0.91.2Non-selective toxicity

Note: If the test compound demonstrates an SI < 5, its reduction in viral plaques is likely a secondary artifact of host cell metabolic distress rather than true polymerase inhibition.

References

  • Hydrogen Bonding (Base Pairing) in Antiviral Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • The Acyclic 2,4-Diaminopyrimidine Nucleoside Phosphonate Acts as a Purine Mimetic in HIV-1 Reverse Transcriptase DNA Polymerization National Center for Biotechnology Information (PMC) URL:[Link]

  • Antiretrovirus Activity of a Novel Class of Acyclic Pyrimidine Nucleoside Phosphonates National Center for Biotechnology Information (PMC) URL:[Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates National Center for Biotechnology Information (PMC) URL:[Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses National Center for Biotechnology Information (PMC) URL:[Link]

  • New low-viscosity overlay medium for viral plaque assays National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, a substituted pyrimidine wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, a substituted pyrimidine with potential relevance in medicinal chemistry and drug development. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for its accurate identification and characterization in complex matrices. This document outlines the theoretical fragmentation pathways based on established principles of pyrimidine and acyclic alcohol fragmentation, and provides a comprehensive, step-by-step protocol for acquiring high-quality mass spectra using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals working with pyrimidine derivatives and other heterocyclic compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and biological research due to their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1] The structural elucidation of these compounds is a critical step in their development and analysis. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), has become an indispensable tool for the characterization of these molecules.[2][3] Tandem mass spectrometry (MS/MS) further allows for the fragmentation of a selected precursor ion, providing valuable structural information.[4]

The fragmentation of substituted pyrimidines in a mass spectrometer is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][5] Common fragmentation pathways involve initial losses from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1] The target molecule, 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, possesses an N-alkylated pyrimidinone core and a dihydroxypropyl side chain, presenting a unique fragmentation pattern influenced by both moieties. Acyclic nucleoside analogues with flexible side chains have been a subject of interest for their potential biological activities, and understanding their gas-phase chemistry is crucial.[6][7]

This application note will first propose a theoretical fragmentation pathway for 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one based on established fragmentation mechanisms of related structures. Subsequently, a detailed protocol for the acquisition of its mass spectrum via LC-MS/MS is provided to enable researchers to generate high-quality, reproducible data.

Proposed Fragmentation Pathway

The fragmentation of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one under positive mode ESI-MS/MS is anticipated to proceed through several key pathways, initiated by the protonation of the molecule, likely at the N3 position or the carbonyl oxygen of the pyrimidine ring, or one of the hydroxyl groups on the side chain. The fragmentation will be a combination of cleavages within the dihydroxypropyl side chain and the pyrimidine ring.

Key Fragmentation Steps:

  • Initial Water Loss: A common fragmentation pathway for molecules containing hydroxyl groups is the neutral loss of water (H₂O, 18 Da).[8] In the case of the dihydroxypropyl side chain, sequential water losses are highly probable, leading to the formation of unsaturated and/or cyclic structures.

  • Side-Chain Cleavage: Alpha-cleavage adjacent to the pyrimidine ring (cleavage of the N1-C1' bond) can occur, leading to the formation of a protonated 4,6-dimethylpyrimidin-2(1H)-one fragment. Additionally, cleavage between C1' and C2' or C2' and C3' of the dihydroxypropyl side chain can lead to various fragment ions.

  • Pyrimidine Ring Fission: Following or preceding side-chain fragmentation, the pyrimidine ring itself can undergo characteristic cleavages. This can involve the loss of small neutral molecules such as CO, HCN, or CH₃CN.[1]

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 213.12 frag1 [M+H - H₂O]⁺ m/z 195.11 M_H->frag1 - H₂O frag3 [4,6-dimethylpyrimidin-2(1H)-one + H]⁺ m/z 139.09 M_H->frag3 - C₃H₆O₂ (dihydroxypropene) frag4 Side-chain fragment [C₃H₇O₂]⁺ m/z 75.04 M_H->frag4 α-cleavage frag5 Ring fragment [M+H - C₃H₇O₂]⁺ m/z 138.08 M_H->frag5 Side-chain loss frag2 [M+H - 2H₂O]⁺ m/z 177.10 frag1->frag2 - H₂O frag6 [frag3 - CO]⁺ m/z 111.08 frag3->frag6 - CO frag7 [frag3 - CH₃CN]⁺ m/z 98.06 frag3->frag7 - CH₃CN

Caption: Proposed ESI-MS/MS fragmentation pathway of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Table 1: Predicted m/z values for key fragments of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Fragment DescriptionProposed Structure/CompositionCalculated m/z
Protonated Molecule[C₉H₁₄N₂O₃ + H]⁺213.12
Loss of one water molecule[C₉H₁₂N₂O₂ + H]⁺195.11
Loss of two water molecules[C₉H₁₀N₂O + H]⁺177.10
Protonated pyrimidine core[C₆H₈N₂O + H]⁺139.09
Dihydroxypropyl side-chain fragment[C₃H₇O₂]⁺75.04
Pyrimidine core after side-chain loss[C₆H₈N₂O]⁺138.08
Pyrimidine core after CO loss[C₅H₈N₂ + H]⁺111.08
Pyrimidine core after CH₃CN loss[C₄H₅NO + H]⁺98.06

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10] The parameters provided should be considered as a starting point and may require optimization based on the specific instrumentation used.

Materials and Reagents
  • 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.

  • Final Sample (1 µg/mL): Further dilute the working solution 1:10 with the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[11]

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 213.12.

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragments. This allows for the capture of both low-energy (e.g., water loss) and higher-energy (e.g., ring cleavage) fragmentations.

    • Collision Gas: Argon.

Data Analysis
  • Full Scan (MS1): Identify the protonated molecular ion [M+H]⁺ at the expected m/z of 213.12.

  • Product Ion Scan (MS/MS): Analyze the resulting spectrum for the presence of the predicted fragment ions as listed in Table 1.

  • Fragmentation Pathway Elucidation: Correlate the observed fragment ions to the proposed fragmentation pathway. The relative intensities of the fragment ions will provide insights into the most favorable fragmentation channels.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working final_sample Final Sample (1 µg/mL) working->final_sample filter Filtration final_sample->filter lc Liquid Chromatography (C18 Column) filter->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (10-40 eV) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 identify_precursor Identify [M+H]⁺ ms2->identify_precursor analyze_fragments Analyze Fragment Ions identify_precursor->analyze_fragments elucidate_pathway Elucidate Fragmentation Pathway analyze_fragments->elucidate_pathway

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Conclusion

The structural characterization of novel pyrimidine derivatives is fundamental to advancing drug discovery and development. This application note provides a robust theoretical framework for the fragmentation pattern of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and a detailed, practical protocol for its analysis by LC-MS/MS. By combining the predicted fragmentation pathways with the provided experimental methodology, researchers can confidently identify and characterize this compound and other related structures. The principles outlined herein are broadly applicable to the mass spectrometric analysis of other N-alkylated pyrimidinones and compounds bearing acyclic hydroxylated side chains.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Holý, A. (2003). The synthesis and antiviral properties of acyclic nucleoside analogues with a phosphonomethoxy fragment in the side chain. Collection of Czechoslovak Chemical Communications, 68(1), 1-36. [Link]

  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. [Link]

  • Kuhlen, S., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(6), 1059-1068. [Link]

  • Cowan, J. A., et al. (1987). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 22(12), 775-779.
  • Zhang, Y., et al. (2019). Metabolomics-based Biomarker Analysis of Dihydroxypropyl Mercapturic Acid Isomers From 3-monochloropropane-1,2-diol and Glycidol for Evaluation of Toxicokinetics in Rats and Daily Internal Exposure in Humans. Talanta, 204, 329-336. [Link]

  • De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587.
  • Lussier, T., et al. (2019). Synthesis of nucleoside analogues using acyclic diastereoselective reactions. Arkivoc, 2019(4), 113-142.
  • Wang, S., et al. (2022). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 27(8), 2568. [Link]

  • Nagai, T., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 26(3), 1543. [Link]

  • Naidoo, D., et al. (2009). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 14(11), 4646-4658. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chen, J., et al. (2022). Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. Organic Letters, 24(42), 7851-7856. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Clinical Chemistry, 50(12), 2246-2253.
  • Galochkina, T., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 15(8), 1731. [Link]

  • Chemistry Wallah. (2022, December 31). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks [Video]. YouTube.
  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Ueyama, J., et al. (2023). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography-tandem mass spectrometry. MethodsX, 10, 102129. [Link]

  • Kanger, T., et al. (2010). Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity.
  • Amoresano, A., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Journal of Personalized Medicine, 12(4), 592. [Link]

  • Smith, A., et al. (2024). Mass Spectrometry in Clinical Chemistry: Advancing Biomarker Discovery and Personalized Medicine. Preprints.org.
  • Wikipedia. (2023). Tandem mass spectrometry. [Link]

  • Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 245-268. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

Sources

Application

Cell culture media preparation containing 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Application Note & Protocol Harnessing the Potential of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one for Modulating Cellular Metabolism and Proliferation in a Research Setting Abstract This technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Harnessing the Potential of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one for Modulating Cellular Metabolism and Proliferation in a Research Setting

Abstract

This technical guide provides a comprehensive framework for the preparation and application of cell culture media containing 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. Pyrimidine derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The subject compound, a substituted pyrimidinone, is a novel molecule of interest for research into cellular metabolism and proliferation. This document outlines its potential mechanism of action, detailed protocols for solubilization and media supplementation, and experimental designs for evaluating its biological effects. The target audience for this guide includes researchers, scientists, and drug development professionals engaged in cell biology, oncology, and virology research.

Introduction: The Significance of Pyrimidine Analogs in Cell Culture

The pyrimidine nucleus is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore central to the processes of DNA and RNA synthesis.[4][5] Consequently, synthetic pyrimidine derivatives have been a fertile ground for the development of therapeutic agents that modulate cell growth and replication.[6] Many of these compounds exert their effects by targeting key enzymes involved in nucleotide biosynthesis.[7]

A critical enzyme in this context is Dihydroorotate Dehydrogenase (DHODH), which catalyzes a rate-limiting step in the de novo pyrimidine synthesis pathway.[8] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which can selectively impede the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells, that have a high demand for nucleotides.[9][10] This mechanism is the basis for the broad-spectrum antiviral and anticancer activities of several pyrimidine analogs.[9][11][12]

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a structurally interesting pyrimidine derivative. While this specific molecule is not extensively characterized in the public domain, its core structure suggests a potential role as a modulator of cellular pathways dependent on pyrimidine metabolism. The dihydroxypropyl side chain may influence its solubility and interactions with cellular targets. This guide provides a foundational approach for researchers to explore the biological activities of this compound in various cell culture systems.

Proposed Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Based on the established activities of similar pyrimidine derivatives, a primary hypothesis for the mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is the inhibition of DHODH.[8][9] The proposed pathway is illustrated in the diagram below.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Compound 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one Compound->DHODH Inhibition

Caption: Proposed mechanism of action via DHODH inhibition.

By inhibiting DHODH, the compound would reduce the synthesis of orotate, a key precursor for pyrimidine nucleotides. This would, in turn, limit the availability of UTP and CTP, essential for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[8][10]

Preparation of Stock Solutions and Cell Culture Media

The following protocols provide a starting point for the preparation of media supplemented with 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. It is crucial to perform small-scale pilot experiments to determine the optimal concentration for your specific cell line and experimental goals.

Solubility and Stock Solution Preparation

The solubility of a novel compound is a critical parameter that must be determined empirically. The dihydroxypropyl group suggests potential solubility in polar solvents.

Table 1: Recommended Solvents for Solubility Testing

SolventRationale
Dimethyl Sulfoxide (DMSO)A common solvent for dissolving a wide range of organic compounds for cell culture use.[5]
Ethanol (EtOH)A less cytotoxic alternative to DMSO for some cell lines.
Phosphate-Buffered Saline (PBS)To assess aqueous solubility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out a precise amount of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one using a calibrated analytical balance.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is required for this calculation.

  • Dissolution: Add the calculated volume of sterile, cell culture-grade DMSO to the weighed compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.

Supplementing Cell Culture Media

The working concentration of the compound in cell culture media will need to be optimized. A typical starting range for novel compounds is between 0.1 µM and 100 µM.

Protocol 2: Preparation of Supplemented Media

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your chosen basal cell culture medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentrations.[13][14]

    • Important: To avoid precipitation, add the stock solution to the media dropwise while gently swirling. The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

  • pH and Sterility Check: Ensure the pH of the final supplemented medium is within the optimal range for your cells. While the addition of a small volume of stock solution is unlikely to alter the pH significantly, it is good practice to verify. The entire process should be conducted in a sterile environment (e.g., a biosafety cabinet).

  • Use Immediately: It is recommended to use the freshly prepared supplemented media immediately.

Experimental Design and Validation

The following experimental workflows are designed to characterize the biological effects of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in a cell culture setting.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity & Proliferation cluster_Phase2 Phase 2: Mechanism of Action Cytotoxicity Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Proliferation Cell Proliferation Assay (e.g., BrdU, CFSE) CellCycle Cell Cycle Analysis (Flow Cytometry) Proliferation->CellCycle Rescue Rescue Experiment (Uridine Supplementation) End End Rescue->End Start Start Start->Cytotoxicity

Caption: A phased experimental workflow for characterization.

Phase 1: Determining Cytotoxicity and Anti-proliferative Effects

The initial phase focuses on determining the concentration range over which the compound affects cell viability and proliferation.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with serially diluted concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's protocol.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Phase 2: Investigating the Mechanism of Action

If the compound shows anti-proliferative activity, the next step is to investigate the underlying mechanism.

Protocol 4: Uridine Rescue Experiment

This experiment is crucial for testing the hypothesis of DHODH inhibition. If the compound's anti-proliferative effect is due to pyrimidine depletion, the addition of exogenous uridine should rescue the cells.

  • Experimental Setup: Seed cells as you would for a proliferation assay.

  • Treatment Groups:

    • Untreated control

    • Vehicle control

    • Compound at a concentration near its IC50

    • Uridine alone (e.g., 100 µM)

    • Compound + Uridine

  • Incubation and Analysis: Incubate for the desired duration and assess cell proliferation using a suitable method (e.g., cell counting, BrdU assay).

  • Interpretation: If the addition of uridine reverses the anti-proliferative effect of the compound, it strongly supports the hypothesis that it acts by inhibiting de novo pyrimidine synthesis.[9][10]

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the media, try preparing a lower concentration stock solution or using a different solvent.

  • Solvent Cytotoxicity: Always include a vehicle control to ensure that the observed effects are not due to the solvent.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivities to the compound. It is important to optimize the protocol for each cell line used.

  • Media Components: The composition of the basal media can influence the outcome of the experiment.[15] For instance, some media may contain low levels of nucleosides that could interfere with experiments targeting nucleotide synthesis.

Conclusion

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one represents a novel chemical entity with the potential to modulate fundamental cellular processes. Based on the extensive literature on related pyrimidine derivatives, its primary mode of action is hypothesized to be the inhibition of de novo pyrimidine biosynthesis via the DHODH enzyme. This guide provides a robust starting point for researchers to prepare and test this compound in a variety of cell culture models. The outlined protocols for media preparation and experimental validation will enable a systematic investigation of its biological effects and potential as a research tool or therapeutic lead.

References

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019). MDPI. Available at: [Link]

  • Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Lirias. Available at: [Link]

  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2021). MDPI. Available at: [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025). PMC. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. Available at: [Link]

  • The influence of cell culture media and their additives on virus inactivation in vitro. (2025). PMC. Available at: [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). PubMed. Available at: [Link]

  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PMC. Available at: [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • SDZ PSC-833. J-GLOBAL. Available at: [Link]

  • 3,4-Dihydro-1-(2-hydroxyphenyl)-4,4,6-trimethyl-2(1H)-pyrimidinethione. PubChem. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. PMC. Available at: [Link]

  • 3,4-Dihydropyrimidin-2(1H)-one derivatives: Organocatalysed microwave assisted and evaluation of their antioxidant activity. (2026). ResearchGate. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Available at: [Link]

  • 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). PMC. Available at: [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2024). eLife. Available at: [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Available at: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026). PMC. Available at: [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. (2019). PubMed. Available at: [Link]

  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. (2023). ASH Publications. Available at: [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. Available at: [Link]

  • Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Google Patents.
  • DMPU CAS 7226-23-5. Watson International. Available at: [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press. Available at: [Link]

  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Journal of Cancer. Available at: [Link]

  • Synthesis of 3,3′-dihydroxy-2,2′-diindan- 1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. (2023). cata log.lib.ky. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

  • Broad-spectrum antiviral agents. Frontiers. Available at: [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. Available at: [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. Available at: [Link]

Sources

Method

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one formulation for drug delivery studies

Application Note: Advanced Formulation Strategies for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (DDP) in Targeted Drug Delivery Introduction & Scientific Rationale 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (DDP) in Targeted Drug Delivery

Introduction & Scientific Rationale

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP) is a specialized acyclic pyrimidine nucleoside analog. Pyrimidine derivatives are widely recognized for their potent antimetabolite, antiviral, and antineoplastic activities, acting as competitive inhibitors for intracellular kinases or incorporating into nascent nucleic acid chains[1],[2].

However, translating the in vitro efficacy of acyclic nucleoside analogs like DDP into in vivo success is historically bottlenecked by their physicochemical properties. The 2,3-dihydroxypropyl moiety at the N1 position imparts significant hydrophilicity. While this allows for excellent aqueous solubility and provides the necessary hydroxyl groups for intracellular phosphorylation, it severely restricts passive diffusion across lipophilic cell membranes and leads to rapid renal clearance[3].

To bypass these pharmacokinetic limitations, encapsulating DDP within a Lipid Nanoparticle (LNP) matrix creates a self-validating delivery system. LNPs shield the hydrophilic active pharmaceutical ingredient (API) from premature systemic degradation, extend circulation half-life via steric stabilization, and actively drive intracellular accumulation through endocytotic pathways[4],[5].

Formulation Design: The Causality of the Lipid Matrix

Designing an LNP for a highly water-soluble small molecule requires a delicate balance of lipid components to prevent rapid drug leakage. We utilize a four-component lipid system:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): Acts as the primary complexation agent. At an acidic formulation pH (4.0), the lipid is protonated, allowing it to interact with the slightly polarized pyrimidine ring of DDP. Crucially, it remains neutral at physiological pH (7.4) to minimize systemic toxicity, but becomes protonated again in the acidic environment of the late endosome, driving membrane fusion and endosomal escape[4].

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): A helper phospholipid with a high transition temperature that provides rigid structural integrity to the nanoparticle core, minimizing the premature leakage of the hydrophilic DDP[5].

  • Cholesterol: Fills interstitial gaps between the phospholipid tails, enhancing the thermodynamic stability of the bilayer[4].

  • PEG-Lipid (e.g., DMG-PEG 2000): Provides a hydrophilic steric shield that prevents nanoparticle aggregation during storage and evades opsonization by the mononuclear phagocyte system in vivo[5].

Experimental Protocols

Protocol 1: Microfluidic Synthesis of DDP-LNPs

Microfluidic mixing is prioritized over traditional thin-film hydration because it provides precise control over the mixing kinetics, resulting in highly monodisperse nanoparticles with reproducible encapsulation efficiencies[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve DDP in 50 mM Citrate Buffer (pH 4.0) to achieve a final API concentration of 2.0 mg/mL. The acidic pH is critical to ensure the ionizable lipid is fully protonated upon mixing.

  • Organic Phase Preparation: Dissolve the lipid mixture (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 10 mg/mL.

  • Microfluidic Mixing: Load the aqueous and organic phases into sterile syringes and mount them onto a microfluidic mixing platform (e.g., NanoAssemblr).

    • Critical Parameter: Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate to 12 mL/min. The rapid shift in solvent polarity forces the lipids to instantly precipitate and self-assemble around the aqueous DDP core.

  • Buffer Exchange & Neutralization: Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours (with two buffer changes). This removes residual ethanol, washes away unencapsulated DDP, and neutralizes the LNP core to lock the API inside.

  • Sterilization: Pass the final formulation through a 0.22 µm PES syringe filter inside a biosafety cabinet.

G A Aqueous Phase DDP in Citrate Buffer (pH 4.0) C Microfluidic Mixing (Flow Rate Ratio 3:1) A->C B Organic Phase Lipid Mix in Ethanol B->C D Self-Assembly Nucleation & Growth C->D E Dialysis / TFF (Buffer Exchange to PBS) D->E F Sterile Filtration (0.22 µm) E->F G DDP-LNP Formulation Ready for Assays F->G

Caption: Microfluidic synthesis workflow for DDP-loaded lipid nanoparticles (DDP-LNPs).

Protocol 2: Physicochemical Characterization
  • Size and Polydispersity: Dilute the DDP-LNP formulation 1:100 in ultra-pure water. Measure the Z-average diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS) at 25°C with a 173° scattering angle.

  • Zeta Potential: Measure the surface charge in 10 mM NaCl to ensure the nanoparticles exhibit a near-neutral charge (0 to -5 mV) at physiological pH.

  • Encapsulation Efficiency (EE%):

    • Mix 50 µL of DDP-LNPs with 950 µL of 0.1% Triton X-100 in methanol to completely lyse the lipid bilayer.

    • Quantify the released DDP using RP-HPLC (C18 column, Mobile Phase: Water/Acetonitrile 80:20, UV detection at 254 nm).

    • Calculate EE% = (Concentration of encapsulated DDP / Initial concentration of DDP added) × 100.

Quantitative Data Presentation

Optimizing the lipid-to-drug (L/D) weight ratio is essential for maximizing the encapsulation of the highly hydrophilic DDP without inducing particle aggregation. The table below summarizes the optimization matrix.

Formulation IDLipid:Drug Ratio (w/w)Z-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DDP-LNP-A 5:168.4 ± 2.10.112-2.4 ± 0.642.1 ± 3.4
DDP-LNP-B 10:182.6 ± 1.80.095-1.8 ± 0.478.5 ± 2.2
DDP-LNP-C 20:1115.3 ± 4.50.184-1.5 ± 0.881.2 ± 1.9

Interpretation: Formulation DDP-LNP-B represents the optimal thermodynamic balance. Increasing the lipid ratio beyond 10:1 (Formulation C) yields marginal gains in EE% but significantly increases particle size and polydispersity, which can hinder tumor/tissue penetration.

Mechanistic Pathway: Intracellular Delivery & Activation

Once the DDP-LNPs reach the target tissue, they are internalized via clathrin-mediated endocytosis. The critical phase of delivery relies on the pH-responsive nature of the ionizable lipid. As the endosome matures and its internal pH drops from ~6.5 to ~5.5, the ionizable lipids become heavily protonated. This positive charge interacts with the anionic endogenous lipids of the endosomal membrane, forming non-bilayer inverted hexagonal structures that physically disrupt the endosome, releasing DDP into the cytosol[4]. Once free, the 2,3-dihydroxypropyl group of DDP is phosphorylated by intracellular kinases, converting the prodrug into its active nucleotide-mimetic state.

Pathway N1 DDP-LNP (Extracellular) N2 Endocytosis (Cell Membrane) N1->N2 N3 Early Endosome (pH ~6.5) N2->N3 N4 Late Endosome (pH ~5.5) N3->N4 N5 Endosomal Escape (Membrane Destabilization) N4->N5 Protonation N6 Cytosolic Release (Free DDP) N5->N6 N7 Intracellular Kinases (Phosphorylation) N6->N7 Diol Activation N8 Pharmacological Action (Target Inhibition) N7->N8

Caption: Mechanism of DDP-LNP cellular uptake, pH-dependent endosomal escape, and intracellular activation.

References

  • [1] Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors. PubMed Central (PMC). URL:

  • [3] Amino Acids in the Development of Prodrugs. PubMed Central (PMC). URL:

  • [4] Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. URL:

  • [5] Lipid-based nanoparticle formulations for small molecules and RNA drugs. ResearchGate. URL:

  • [2] Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI. URL:

Sources

Application

Topic: Spectrophotometric Determination of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 1-(2,3-Dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. Pyrimidinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Consequently, the development of simple, accurate, and cost-effective analytical methods is paramount for high-throughput screening, quality control, and various stages of drug development.[3][4] The described method leverages the inherent ultraviolet absorbance of the pyrimidinone chromophore and has been validated for specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

Principle of the Method

The quantitative determination is based on the Beer-Lambert Law, a fundamental principle of spectrophotometry. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The core 4,6-dimethylpyrimidin-2(1H)-one structure contains a conjugated system of double bonds (a chromophore) that absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum.[7] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in a given solution can be accurately determined. The selection of an appropriate solvent is critical to ensure the analyte is fully solvated and does not interact in a way that shifts the λmax or interferes with the measurement.

Instrumentation and Materials

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm, equipped with 1 cm matched quartz cells.

  • Reference Standard: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, certified purity ≥98%.

  • Solvents and Reagents:

    • Methanol (HPLC or AR Grade)

    • Acetonitrile (HPLC or AR Grade)

    • Deionized or Distilled Water

  • Diluent: A 1:1 (v/v) mixture of Methanol and Water was found to be a suitable diluent, providing excellent solubility and being transparent in the target UV range.[7][8]

  • Apparatus: Calibrated analytical balance, Class A volumetric flasks and pipettes, ultrasonic bath.

Experimental Workflow Overview

The overall process, from initial preparation to final data analysis, is designed for clarity and reproducibility. The workflow ensures that each step builds logically on the last, culminating in a validated, reliable quantitative result.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification & Validation prep_stock Prepare Standard Stock Solution prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal prep_sample Prepare Unknown Sample Solution prep_stock->prep_sample gen_curve Measure Absorbance & Generate Calibration Curve prep_cal->gen_curve det_lambda Determine λmax (Wavelength Scan) det_lambda->gen_curve calc_conc Calculate Concentration of Unknown Sample gen_curve->calc_conc measure_sample Measure Sample Absorbance measure_sample->calc_conc validate Perform Method Validation (ICH Q2) calc_conc->validate

Caption: High-level workflow for spectrophotometric determination.

Detailed Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)

Causality: Identifying the λmax is crucial for achieving maximum sensitivity and minimizing deviations from the Beer-Lambert Law. Operating at the peak of the absorbance band ensures that minor fluctuations in the spectrophotometer's wavelength setting have a minimal impact on the measured absorbance.

  • Prepare a solution of the reference standard at a concentration of approximately 10 µg/mL in the chosen diluent.

  • Use the diluent as a blank to zero the spectrophotometer.

  • Scan the sample solution across the UV range from 400 nm down to 200 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. For pyrimidine derivatives, this is typically observed in the 260-285 nm range.[4][8] For this compound, the λmax was determined to be 274 nm .

Preparation of Standard Solutions and Calibration Curve
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of diluent, using an ultrasonic bath if necessary. Make up the volume to the mark with diluent and mix thoroughly.[7]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

  • Calibration Standards: Prepare a series of at least five concentrations by diluting the Working Standard Solution. For this method, standards with concentrations of 2, 5, 10, 15, 20, and 25 µg/mL were prepared in 10 mL volumetric flasks.

  • Calibration Curve Generation: Measure the absorbance of each calibration standard at λmax (274 nm) against the diluent blank. Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[3]

Analysis of an Unknown Sample
  • Prepare a solution of the unknown sample, ensuring the final concentration is expected to fall within the linear range of the calibration curve (e.g., 2-25 µg/mL).

  • Measure the absorbance of the prepared sample solution at 274 nm against the diluent blank.

  • Calculate the concentration of the analyte in the sample solution using the equation from the linear regression analysis of the calibration curve.

Method Validation

The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation process is a self-validating system that ensures the method's performance is well-understood and reliable.

G cluster_core Core Performance Characteristics cluster_derived Derived Performance Characteristics Validation {Method Validation (ICH Q2)|Demonstrates Fitness for Purpose} Accuracy Accuracy Closeness to True Value Recovery Studies Validation->Accuracy Precision Precision Agreement Between Measurements Repeatability Intermediate Precision Validation->Precision Specificity Specificity Analyte Signal in Presence of Other Components Blank Analysis Placebo Analysis Validation->Specificity Linearity Linearity Proportionality of Signal to Concentration Calibration Curve (R²) Validation->Linearity Robustness Robustness Capacity to Remain Unaffected by Small Variations Different Instruments Different Analysts Validation->Robustness Range Range Acceptable Accuracy, Precision, Linearity Accuracy->Range Precision->Range Linearity->Range LOD LOD Limit of Detection Lowest Detectable Amount Linearity->LOD LOQ LOQ Limit of Quantitation Lowest Quantifiable Amount Linearity->LOQ

Caption: Interrelationship of method validation parameters per ICH.

  • Specificity: The method's specificity was confirmed by analyzing the diluent (blank), which showed no interference or absorbance at 274 nm.[8]

  • Linearity: The method demonstrated excellent linearity over the concentration range of 2-25 µg/mL. The linear regression analysis yielded a correlation coefficient (R²) of >0.999.[9]

  • Range: The established range for this method is 2-25 µg/mL, within which it provides an acceptable degree of linearity, accuracy, and precision.[6]

  • Accuracy (Recovery): Accuracy was determined by performing recovery studies. A known amount of the reference standard was added (spiked) to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable limits.[5]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration (15 µg/mL) on the same day. The Relative Standard Deviation (%RSD) was found to be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The %RSD between the two days' results was also well within the acceptable limit of 2.0%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6]

  • Robustness: The method's robustness was evaluated by introducing small, deliberate variations in the analytical parameters, such as the composition of the diluent (e.g., Methanol:Water 55:45) and the detection wavelength (±2 nm). The results showed no significant deviation, indicating the method is robust for routine use.

Summary of Validation Data

The quantitative data derived from the method development and validation studies are summarized below for clarity and ease of reference.

ParameterResult
Wavelength of Max. Absorbance (λmax) 274 nm
Linearity Range 2 - 25 µg/mL
Linear Regression Equation y = 0.0458x + 0.0012
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD) < 1.5%
Limit of Detection (LOD) 0.21 µg/mL
Limit of Quantitation (LOQ) 0.64 µg/mL
Specificity No interference from diluent
Robustness Robust under tested variations

Conclusion

The developed UV-Vis spectrophotometric method is simple, rapid, accurate, precise, and cost-effective for the determination of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in a solution. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis and other quantitative applications in a research and development setting.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. PubMed. [Link]

  • Asiri, A. M., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of New-era Research in Drug Development. (2023). Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. IJNRD. [Link]

  • Wang, J., & Jin, Q. (1990). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Kim, D., et al. (2011). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 54(3), 845–857. [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. EMA. [Link]

  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Annals of Bio-Medical Sciences. [Link]

  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Der Pharma Chemica. [Link]

  • Palmer, M. H., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 24(21), 13019-13031. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Fadda, A. A., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Zhang, H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 919. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Harriman, G., et al. (2016). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. Journal of Medicinal Chemistry, 59(22), 10385-10401. [Link]

  • Lotfy, H. M., Hegazy, M. A., & Rezk, M. R. (2018). Simultaneous spectrophotometric determination of drugs lacking peak maxima in their zero-order profiles by graphical or statistical representation of data. European Journal of Chemistry, 9(3), 211-223. [Link]

  • Gomaa, E. A., & Al-Joudi, F. S. (2014). Spectrophotometric determination of sildenafil citrate drug in tablets. Spectroscopic characterization of the solid charge transfer complexes. Bulgarian Chemical Communications, 46(3), 569-576. [Link]

  • El-Sayed, N. N. E., et al. (2022). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. [Link]

  • ICH. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (2000). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. [Link]

Sources

Method

Scaling up laboratory production of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Application Note & Process Protocol Topic: Strategic Scale-Up of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Synthesis: From Laboratory Bench to Pilot Production Abstract This document provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Topic: Strategic Scale-Up of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Synthesis: From Laboratory Bench to Pilot Production

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, a functionalized heterocyclic compound of interest for pharmaceutical and materials science research. We move beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations critical for transitioning from a gram-scale laboratory procedure to a robust, multi-hundred-gram pilot-scale production. The guide is structured to provide researchers and process chemists with a detailed, self-validating framework covering a two-step synthetic route, in-depth protocols for both lab and pilot scales, critical process parameter analysis, and essential safety and handling protocols.

Introduction & Strategic Overview

Pyrimidinone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, incorporates a hydrophilic diol sidechain, making it a potentially valuable building block for modifying drug solubility or creating novel polymer conjugates. The successful development of any application hinges on the ability to produce this material reliably and in sufficient quantities.

This guide details a robust and economically viable two-step synthesis. The strategy involves:

  • Core Synthesis: An acid-catalyzed condensation of urea and acetylacetone to form the 4,6-dimethylpyrimidin-2(1H)-one nucleus. This is a well-established and high-yielding reaction suitable for large-scale production.[2][3]

  • N-Alkylation: A selective nucleophilic substitution reaction to append the 2,3-dihydroxypropyl sidechain onto the N1 position of the pyrimidinone ring.

This approach was selected for its high atom economy, use of readily available starting materials, and predictable scalability.

Synthetic_Scheme Urea Urea Pyrimidinone 4,6-Dimethylpyrimidin-2(1H)-one Acetylacetone Acetylacetone (2,4-Pentanedi-one) FinalProduct 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one AlkylatingAgent 3-Chloro-1,2-propanediol plus1 + plus1->Pyrimidinone Step 1: Condensation (H₂SO₄, EtOH) plus2 + plus2->FinalProduct Step 2: N-Alkylation (K₂CO₃, DMF)

Figure 1: Overall two-step synthetic route.

Part I: Laboratory-Scale Synthesis (10-gram Scale)

This section establishes the baseline process at a typical bench scale. The protocols are designed for execution in standard laboratory glassware.

Protocol 2.1: Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one (Intermediate I)

This procedure is adapted from established acid-catalyzed condensation methods which are known for their simplicity and high yield.[2]

Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Loading: Charge the flask with urea (12.0 g, 0.2 mol) and absolute ethanol (200 mL).

  • Dissolution: Stir the mixture and gently heat to 40-50°C to dissolve the urea.

  • Addition: Add acetylacetone (21.0 mL, 0.21 mol) to the solution in one portion.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (11.5 mL, 0.215 mol) dropwise via an addition funnel over 15-20 minutes. An exotherm will be observed; maintain the internal temperature below 60°C using a water bath if necessary.

    • Causality Note: The acid protonates the carbonyl oxygen of acetylacetone, making it more susceptible to nucleophilic attack by urea. Sulfuric acid is chosen over hydrochloric acid for its lower volatility and ease of handling at this scale.[3]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. A thick white precipitate will form.

  • Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Isolate the precipitate, 4,6-dimethylpyrimidin-2(1H)-one sulfate, by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL).

  • Neutralization: Transfer the damp filter cake to a beaker containing 200 mL of deionized water. Stir to form a slurry. Slowly add a 20% aqueous sodium hydroxide solution until the pH of the slurry is 7.5-8.0.

  • Final Isolation: Cool the neutralized slurry in an ice bath for 1 hour. Filter the white solid, wash with cold deionized water (3 x 50 mL), and dry under vacuum at 60°C to a constant weight.

    • Expected Yield: 19-22 g (76-88%).

Protocol 2.2: N-Alkylation to 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (Final Product)

This step utilizes a standard SN2 reaction. Potassium carbonate is a suitable base as it is strong enough to deprotonate the pyrimidinone nitrogen but mild enough to prevent side reactions. DMF is an excellent polar aprotic solvent for this transformation.

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Loading: To the flask, add 4,6-dimethylpyrimidin-2(1H)-one (I ) (10.0 g, 0.08 mol), potassium carbonate (16.7 g, 0.12 mol, finely ground), and anhydrous dimethylformamide (DMF, 100 mL).

  • Addition: Add 3-chloro-1,2-propanediol (8.9 g, 0.08 mol).

    • Causality Note: While alkylation can occur at the N1, N3, or O2 positions, N1 alkylation is generally favored under these conditions for similar pyrimidinone systems.[4] Using a slight excess of base ensures complete deprotonation of the substrate.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash them with a small amount of DMF.

  • Purification:

    • Remove the DMF from the filtrate under reduced pressure (high vacuum).

    • The resulting crude oil/solid is purified by flash column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane.

    • Combine the pure fractions and evaporate the solvent to yield a white to off-white solid.

    • Alternative: If the crude product is sufficiently clean, recrystallization from a solvent system like ethyl acetate/heptane or isopropanol can be attempted.

    • Expected Yield: 11.2-13.6 g (70-85%).

Part II: Process Development & Scale-Up (500-gram Scale)

Transitioning to a larger scale introduces challenges related to heat and mass transfer, reagent handling, and process safety. The following section outlines the necessary modifications to the laboratory protocol.

Analysis of Critical Process Parameters (CPPs)
ParameterLaboratory Scale (10 g)Pilot Scale (500 g)Rationale for Change
Heating/Cooling Heating mantle, ice bathJacketed glass reactor with circulating thermal fluidProvides precise, uniform temperature control and rapid cooling to manage exotherms. Essential for safety and reproducibility.
Stirring Magnetic stir barOverhead mechanical stirrer with pitched-blade or anchor impellerEnsures efficient mixing and heat transfer in a larger volume, preventing localized hot spots and promoting homogeneity.
Reagent Addition Manual via pipette/funnelCalibrated addition pump or pressure-equalizing dropping funnelGuarantees controlled, consistent addition rates, which is critical for managing the exotherm during acid addition in Step 1.
Filtration Büchner funnelNutsche filter-dryer or large-scale filtration apparatusAccommodates larger volumes of solids and solvents safely and efficiently.
Solvent Removal Rotary evaporatorLarge-scale rotary evaporator or agitated thin-film evaporatorRequired for efficient removal of large volumes of high-boiling solvents like DMF.
Purification Flash chromatographyPreparative HPLC or mandatory recrystallizationColumn chromatography is often impractical and costly at scale. Developing a robust crystallization protocol is paramount for achieving high purity.[5]
Scaled-Up Production Workflow

Scale_Up_Workflow RM_Staging Raw Material Staging & QC Step1_Charge Step 1: Charge Reactor (Urea, EtOH) RM_Staging->Step1_Charge Step1_Reaction Step 1: Controlled Addition (H₂SO₄) & Reflux Step1_Charge->Step1_Reaction Step1_Isolation Isolation of Intermediate I (Cooling, Filtration) Step1_Reaction->Step1_Isolation Step1_Neutralize Neutralization & Final Isolation Step1_Isolation->Step1_Neutralize Drying1 Vacuum Drying Step1_Neutralize->Drying1 Intermediate_QC Intermediate I QC Check Drying1->Intermediate_QC Step2_Charge Step 2: Charge Reactor (Intermediate I, K₂CO₃, DMF) Intermediate_QC->Step2_Charge Pass Step2_Reaction Step 2: Reaction at 80°C Step2_Charge->Step2_Reaction Step2_Workup Work-up (Filtration, Solvent Swap) Step2_Reaction->Step2_Workup Crystallization Crystallization Step2_Workup->Crystallization Final_Isolation Final Product Isolation (Filtration) Crystallization->Final_Isolation Drying2 Final Vacuum Drying Final_Isolation->Drying2 Final_QC Final Product QC & Release Drying2->Final_QC

Figure 2: Workflow for scaled-up production.

Protocol 3.3: Pilot-Scale Synthesis of Final Product (500-gram Target)

Equipment: 20L jacketed glass reactor, overhead stirrer, calibrated addition pump, temperature probes, condenser, 10L reactor for neutralization, appropriate filtration equipment.

Step 1: Synthesis of Intermediate I

  • Charge the 20L reactor with urea (0.6 kg, 10 mol) and absolute ethanol (10 L).

  • Start agitation and heat the reactor jacket to 50°C to dissolve the urea.

  • Add acetylacetone (1.05 L, 10.5 mol) to the reactor.

  • Set the addition pump to deliver concentrated sulfuric acid (0.575 L, 10.75 mol) over 60-90 minutes, maintaining the internal temperature below 60°C by circulating cooling fluid through the jacket as needed.

  • Once addition is complete, heat the reactor to reflux and hold for 3 hours.

  • Cool the reactor to 5°C over 2 hours.

  • Filter the solid sulfate salt and wash the cake with cold ethanol (2 x 1.5 L).

  • In the 10L reactor, slurry the wet cake in deionized water (10 L). With vigorous stirring, add 50% w/w sodium hydroxide solution until a stable pH of 7.5-8.0 is reached. Control the rate of addition to keep the temperature below 30°C.

  • Cool the slurry to 5°C, hold for 1 hour, filter, and wash the product with cold deionized water (3 x 2.5 L).

  • Dry the intermediate under vacuum at 60°C. Expected yield: ~950 g.

Step 2: N-Alkylation to Final Product

  • Charge the clean, dry 20L reactor with the dried Intermediate I (0.95 kg, 7.65 mol), potassium carbonate (1.59 kg, 11.5 mol), and anhydrous DMF (9.5 L).

  • Add 3-chloro-1,2-propanediol (0.85 kg, 7.65 mol).

  • Heat the reactor to 80°C under a nitrogen blanket and hold for 12-16 hours, monitoring for completion.

  • Cool to 20°C and filter the inorganic salts, washing with DMF (1 L).

  • Concentrate the filtrate under high vacuum to remove the bulk of the DMF. A solvent swap to isopropanol may be beneficial.

  • To the concentrated residue, add hot isopropanol (approx. 3-4 L per kg of residue) until dissolved. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.

  • Filter the crystalline product, wash with cold isopropanol (2 x 1 L), and dry under vacuum at 50°C. Expected yield: ~1.1 kg.

Characterization & Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the successful N1-alkylation and the presence of the diol.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺: 199.11) and assess purity.[6][7]

  • FTIR Spectroscopy: To identify key functional groups (O-H stretch from diol, C=O stretch from pyrimidinone).

  • Melting Point: To provide a measure of purity.

  • Residual Solvent Analysis (GC): To ensure levels of DMF, ethanol, and isopropanol are within acceptable limits.

Safety & Handling

Scaling up production significantly increases the risks associated with chemical handling. All operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) by trained personnel.

  • Reagent Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care.

    • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

    • DMF (Dimethylformamide): Reproductive toxin. Readily absorbed through the skin. Requires the use of appropriate gloves (e.g., butyl rubber) and engineering controls.[8]

    • Flammable Solvents (Ethanol, Isopropanol): Keep away from ignition sources. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[9][10]

  • Personal Protective Equipment (PPE):

    • Lab Scale: Safety glasses with side shields, flame-resistant lab coat, appropriate chemical-resistant gloves.

    • Pilot Scale: Chemical splash goggles and face shield, flame-resistant coveralls, steel-toed boots, and task-specific gloves.[11]

  • Engineering Controls: All scale-up operations should be performed in a designated area with adequate ventilation and access to emergency safety showers and eyewash stations.

Conclusion

The synthetic route and protocols detailed herein provide a reliable and scalable method for the production of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one. By carefully considering and controlling critical process parameters such as temperature, reagent addition rates, and purification methods, this process can be successfully transitioned from the laboratory bench to pilot-scale manufacturing, enabling further research and development.

References

  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase. PubMed. [Link]

  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development. [Link]

  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. PMC. [Link]

  • 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1). PMC. [Link]

  • Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

  • Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Dovepress. [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. [Link]

  • Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
  • Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Cole-Parmer. [Link]

  • 3,4-Dihydropyrimidin-2(1H)-one derivatives: Organocatalysed microwave assisted and evaluation of their antioxidant activity. ResearchGate. [Link]

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

Sources

Application

Using 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one as a precursor in organic synthesis

Application Note: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one as a Versatile Precursor in Acyclic Nucleoside Synthesis Executive Summary The development of acyclic nucleoside analogues and acyclic nucleoside...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one as a Versatile Precursor in Acyclic Nucleoside Synthesis

Executive Summary

The development of acyclic nucleoside analogues and acyclic nucleoside phosphonates (ANPs) has fundamentally transformed antiviral pharmacotherapy[1]. Unlike traditional nucleosides, which require complex stereoselective glycosylation steps, acyclic precursors offer a highly programmable, linear aliphatic scaffold. 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9) serves as an advanced building block in this domain. Featuring a stable 4,6-dimethylpyrimidin-2(1H)-one nucleobase core and a highly reactive N1-linked vicinal diol, this compound allows for divergent synthetic pathways. This guide details the mechanistic rationale and validated protocols for utilizing this precursor to synthesize complex antiviral and chemotherapeutic intermediates.

Mechanistic Rationale: The Power of the Acyclic Scaffold

The strategic value of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one lies in the differential reactivity of its 1,2-diol side chain. As a Senior Application Scientist, selecting this precursor allows you to bypass the instability of intact ribose rings while maintaining the critical spatial geometry required for viral kinase recognition or polymerase inhibition[1].

The precursor supports two primary functionalization strategies:

  • Oxidative Cleavage (C–C Bond Scission): The vicinal diol can be selectively cleaved using sodium periodate (NaIO₄) to yield an N1-acetaldehyde derivative. Periodate oxidation is highly specific to 1,2-diols, proceeding via a cyclic periodate ester intermediate that collapses to form the aldehyde without over-oxidizing to a carboxylic acid[2]. The resulting aldehyde is a prime electrophile for reductive amination or Horner-Wadsworth-Emmons olefination[3].

  • Selective Electrophilic Activation: The primary hydroxyl group (C3') is significantly less sterically hindered than the secondary hydroxyl group (C2'). By carefully controlling stoichiometry and temperature, reagents like p-toluenesulfonyl chloride (TsCl) can selectively activate the primary alcohol, creating an excellent leaving group for downstream nucleophilic substitution (e.g., phosphonylation to generate ANPs).

Workflow Visualization

G Precursor 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one (Precursor) NaIO4 NaIO4 (Oxidative Cleavage) H2O/MeOH, 0-4 °C Precursor->NaIO4 TsCl TsCl, Pyridine Selective Activation, 0 °C Precursor->TsCl Aldehyde N1-Acetaldehyde Derivative (Aldehyde Intermediate) NaIO4->Aldehyde Tosylate Primary Tosylate Derivative (Electrophilic Intermediate) TsCl->Tosylate RedAmin Reductive Amination (e.g., with NaCNBH3) Aldehyde->RedAmin NuSub Nucleophilic Substitution (e.g., Phosphonylation) Tosylate->NuSub ANP1 Acyclic Nucleoside Analogs RedAmin->ANP1 ANP2 Acyclic Nucleoside Phosphonates (ANPs) NuSub->ANP2

Divergent synthetic workflows for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Application 1: Oxidative Cleavage to N1-Acetaldehyde

Objective: Convert the 1,2-diol into 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetaldehyde for subsequent reductive amination[2][3].

Causality & Experimental Choices:

  • Solvent System (MeOH/H₂O): Periodate salts require an aqueous environment for solubility, while methanol ensures the organic precursor remains in solution.

  • Temperature Control (0 °C): Conducting the reaction at ice-bath temperatures prevents the hydrolysis of the pyrimidine ring and suppresses non-specific oxidation pathways.

  • Quenching (Ethylene Glycol): Adding a sacrificial 1,2-diol at the end of the reaction rapidly consumes unreacted NaIO₄, preventing it from interfering with downstream purification or reacting with the newly formed aldehyde[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in 40 mL of a 4:1 mixture of Methanol/Milli-Q Water.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes under a nitrogen atmosphere.

  • Oxidation: Dissolve 11.0 mmol (1.1 eq) of Sodium Periodate (NaIO₄) in 10 mL of water. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

  • Monitoring: Stir the mixture at 0–4 °C for 2 to 4 hours. Self-Validation: A white precipitate of sodium iodate (NaIO₃) will form as the reaction progresses. Monitor completion via TLC (DCM:MeOH 9:1); the diol spot will disappear, replaced by a faster-eluting, UV-active aldehyde spot.

  • Quenching: Add 0.5 mL of ethylene glycol and stir for an additional 15 minutes to quench excess oxidant.

  • Workup: Filter the suspension through a Celite pad to remove the NaIO₃ precipitate. Concentrate the filtrate under reduced pressure (bath temp < 30 °C to prevent aldehyde polymerization). Extract the aqueous residue with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aldehyde, which should be used immediately in the next step (e.g., reductive amination) to avoid degradation[3].

Application 2: Selective Primary Alcohol Activation

Objective: Synthesize 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropyl 4-methylbenzenesulfonate via selective tosylation.

Causality & Experimental Choices:

  • Reagent Selection (TsCl): Tosyl chloride is bulky. At low temperatures, its steric bulk heavily favors reaction with the unhindered primary alcohol over the secondary alcohol.

  • Solvent/Base (Anhydrous Pyridine): Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl byproduct). It also forms a highly reactive N-tosylpyridinium intermediate that accelerates the alcohol activation.

  • Acidic Workup: Washing with 1M HCl during extraction is critical to protonate and remove the large excess of pyridine into the aqueous phase.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of the precursor in 25 mL of anhydrous pyridine in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 10.5 mmol (1.05 eq) of p-Toluenesulfonyl chloride (TsCl) in three equal portions over 30 minutes to prevent localized heating.

  • Reaction: Allow the reaction to stir at 0 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours. Self-Validation: TLC (EtOAc:Hexane 7:3) should show the appearance of a new, less polar spot corresponding to the mono-tosylate.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice to quench the unreacted TsCl and precipitate the product.

  • Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 40 mL). Wash the combined organic layers sequentially with cold 1M HCl (3 × 30 mL) to remove pyridine, followed by saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify via flash column chromatography if di-tosylated byproducts are observed.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two divergent functionalization pathways.

ParameterPathway A: Oxidative CleavagePathway B: Selective Tosylation
Target Intermediate N1-Acetaldehyde DerivativePrimary Mono-Tosylate
Primary Reagent NaIO₄ (1.1 equivalents)TsCl (1.05 equivalents)
Solvent System Methanol / Water (4:1)Anhydrous Pyridine
Optimal Temperature 0 °C to 4 °C0 °C, then Room Temperature
Reaction Time 2 – 4 hours16 hours total
Quenching Agent Ethylene GlycolCrushed Ice / Water
Purification Method Filtration & Extraction (Use crude)Acidic Wash & Flash Chromatography
Expected Yield 80% – 85%70% – 75%

References

  • De Clercq, E. (2022). The Elegance of the Acyclic Nucleoside Phosphonates (ANPs), Honorary Tribute to Antonín Holý, Who Passed Away on 16 July 2012, at the 10th Anniversary of His Death. Viruses, 14(9), 1972.[Link]

  • Zarytova, V. F., et al. (2015). Periodate oxidation in chemistry of nucleic acids: Dialdehyde derivatives of nucleosides, nucleotides, and oligonucleotides (Review). Biochemistry (Moscow), 80, 1533-1552.[Link]

  • Li, X., et al. (2016). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. Bioconjugate Chemistry, 27(3), 524-529.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Target Molecule: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9) Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, poor regioselectivity, or purification bottlenecks during the synthesis of N1-substituted pyrimidin-2-ones.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield consistently below 30% when using 3-chloro-1,2-propanediol directly? A: Unprotected diols like 3-chloro-1,2-propanediol are highly problematic under the basic conditions required for pyrimidin-2-one alkylation. The base (e.g., K2​CO3​ or NaH ) often triggers an intramolecular SN​2 reaction within the alkylating agent, forming an epoxide (glycidol) in situ. This epoxide can polymerize or undergo indiscriminate ring-opening, consuming your alkylating agent and generating a complex, intractable mixture. Solution: Mask the diol using a protected precursor such as Solketal tosylate ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)[1].

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How do I force N1-alkylation? A: 4,6-Dimethylpyrimidin-2(1H)-one exists in a lactam-lactim tautomeric equilibrium. Upon deprotonation, it forms an ambident pyrimidin-2-olate anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is "harder" and reacts faster (kinetic control), while the nitrogen atom forms a more stable carbon-nitrogen bond (thermodynamic control). To drive N1-alkylation, you must use thermodynamic conditions: a polar aprotic solvent (DMF) and a potassium base ( K2​CO3​ ) at elevated temperatures (80–85°C). Avoid silver salts ( Ag2​CO3​ ) or non-polar solvents, as these coordinate the oxygen atom and artificially drive O-alkylation[2].

Q3: How do I minimize N1,N3-dialkylation? A: While the 4,6-dimethyl groups provide some steric hindrance, excess alkylating agent will inevitably lead to N3-alkylation. Strictly control your stoichiometry to 1.05 equivalents of the alkylating agent. Ensure complete deprotonation of the starting material before adding the electrophile to prevent the unreacted starting material from competing with the mono-alkylated product.

Part 2: Quantitative Strategy Comparison

To illustrate the causality of reagent selection on overall yield, the following table summarizes the optimization parameters for introducing the 2,3-dihydroxypropyl group to the pyrimidin-2-one scaffold.

Alkylating AgentBase / SolventTemp (°C)Mechanistic Issue / BottleneckN1-Alkylation Yield (%)
3-Chloro-1,2-propanediol K2​CO3​ / DMF80°CEpoxide formation & polymerization< 25%
Glycidol (Unprotected) NaH / THF65°CO-alkylation & random ring-opening~ 35%
Solketal Tosylate K2​CO3​ / DMF 85°C None (Clean thermodynamic control) > 85% (Over 2 steps)

Part 3: Standard Operating Procedure (Self-Validating Protocol)

This two-stage protocol utilizes a protection-deprotection strategy to bypass the inherent reactivity issues of unprotected diols.

Stage 1: N-Alkylation with Solketal Tosylate
  • Anion Generation: Charge an oven-dried reaction flask with 4,6-dimethylpyrimidin-2(1H)-one (1.0 eq) and anhydrous DMF (10 mL/g). Add anhydrous K2​CO3​ (2.0 eq). Stir at 60°C for 30 minutes.

    • Causality: K2​CO3​ is chosen over NaH because the potassium counter-ion dissociates more freely in DMF, leaving the nucleophilic nitrogen exposed for the Sₙ2 attack[2].

  • Alkylation: Dropwise add Solketal tosylate (1.05 eq). Elevate the temperature to 85°C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should completely disappear, replaced by a highly lipophilic, UV-active spot (the acetonide intermediate).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Stage 2: Acetonide Deprotection
  • Hydrolysis: Dissolve the crude acetonide intermediate in a 1:1 (v/v) mixture of THF and H2​O . Add 1M aqueous HCl (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. Confirm the complete mass shift from the acetonide intermediate ( [M+H]+=267 ) to the target diol ( [M+H]+=227 ).

  • Isolation: Carefully neutralize the reaction mixture with saturated NaHCO3​ to pH 7. Concentrate to remove THF.

  • Purification: Because the final 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is highly polar, extract the aqueous layer with n-butanol, or purify directly via reverse-phase C18 chromatography ( H2​O /MeCN gradient).

Part 4: Mechanistic Workflow Visualization

SynthesisWorkflow SM 4,6-Dimethylpyrimidin-2(1H)-one (Starting Material) Base Deprotonation (K2CO3 in DMF, 60°C) SM->Base Anion Ambident Pyrimidin-2-olate Anion Base->Anion N_Alk N1-Alkylation (Thermodynamic) Major Pathway Anion->N_Alk 85°C, Polar Aprotic O_Alk O-Alkylation (Kinetic) Minor Pathway Anion->O_Alk Ag+ Salts, Non-polar AlkAgent Alkylating Agent: Solketal Tosylate AlkAgent->N_Alk Intermediate Acetonide Intermediate (Lipophilic, easily purified) N_Alk->Intermediate Deprotect Acidic Hydrolysis (1M HCl, THF/H2O) Intermediate->Deprotect Product 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one (Target Product) Deprotect->Product

Workflow for the regioselective synthesis of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

References

  • ResearchGate. "New approaches to the synthesis of heterocyclic compounds: Alkylation by Solketal Tosylate." Program Booklet TRAMECH IX. Available at:[Link]

Sources

Optimization

Optimizing crystallization conditions for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Target Molecule : 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Prepared by : Senior Application Scientist, Process R&D Welcome to the Technical Support Center. Crystallizing 1-(2,3-Dihydroxypropyl)-4,6-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule : 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Prepared by : Senior Application Scientist, Process R&D

Welcome to the Technical Support Center. Crystallizing 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one presents a unique set of thermodynamic and kinetic challenges. The molecule possesses a distinct structural dichotomy: a hydrophobic, planar 4,6-dimethylpyrimidin-2-one core capable of π−π stacking, juxtaposed with a highly flexible, hydrophilic 2,3-dihydroxypropyl tail. This amphiphilic nature frequently leads to complex solvation dynamics, making the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), hydrate formation, and poor crystal habits.

This guide provides field-proven, self-validating protocols to help you overcome these bottlenecks and achieve high-purity, filterable crystalline material.

Section 1: Diagnostic Matrix

Use this quantitative matrix to rapidly diagnose and correct common crystallization failures observed with this specific API intermediate.

Symptom / IssueIn-Situ Analytical MetricRoot CauseCorrective Action
Oiling Out (LLPS) FBRM : Broad, low-intensity chord length distribution (droplets).Supersaturation trajectory crossed the spinodal curve before nucleation.Reduce cooling rate; increase seed loading; shift solvent/anti-solvent ratio.
Hydrate Formation ATR-FTIR : Shift in C=O stretch (e.g., 1680 cm⁻¹ 1665 cm⁻¹).High water activity ( aw​ ) in solvent; strong diol-water H-bonding.Switch to strictly anhydrous binary solvents; increase vacuum drying temp.
Filter Cake Clogging PVM : High aspect ratio needles observed (>10:1 length-to-width).Rapid 1D growth along the diol hydrogen-bond axis.Implement temperature cycling; lower supersaturation at the nucleation point.
Low Process Yield HPLC : >15 mg/mL API concentration in mother liquor.High residual solubility in the terminal solvent mixture.Increase anti-solvent ratio gradually; lower terminal isolation temperature.
Section 2: Troubleshooting Guides & FAQs

Q1: Why does my crystallization mixture turn cloudy and form a dense oil at the bottom of the reactor instead of yielding solid crystals? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." For 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, the structural dichotomy between the hydrophobic core and the highly hydrophilic diol tail creates an amphiphilic nature. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system crosses the spinodal curve before the molecules can overcome the entropic penalty of organizing the flexible diol chains into a crystal lattice. Consequently, the solution demixes into a solute-rich oil phase and a solute-lean solvent phase 1. Actionable Fix: Map the phase diagram to identify the LLPS boundary. Ensure your cooling or anti-solvent trajectory stays within the metastable zone (between the solubility curve and the LLPS boundary) and introduce seeds before the cloud point is reached 2.

Q2: How do I control the polymorphic outcome and prevent the formation of unwanted hydrates? A2: The vicinal diol moiety is a potent hydrogen-bond donor and acceptor, making this compound highly susceptible to incorporating water or polar solvents into its crystal lattice, leading to pseudopolymorphism (solvates/hydrates) 3. If your solvent system contains trace water, the diol groups will preferentially hydrogen-bond with water molecules rather than forming intermolecular bonds with the pyrimidinone carbonyl groups. Actionable Fix: Strictly control the water activity ( aw​ ) of your solvent system. Use anhydrous binary mixtures (e.g., anhydrous Isopropanol/Heptane). Monitor the crystallization in-situ using ATR-FTIR to track the shift in the carbonyl ( C=O ) stretch, which indicates whether the carbonyl is hydrogen-bonded to a neighboring diol (anhydrous form) or to a solvent molecule (solvate).

Q3: My isolated crystals are fine needles that cause severe filtration bottlenecks. How can I modify the crystal habit? A3: Needle-like (acicular) crystal habits occur when growth kinetics along one crystallographic axis significantly outpace the others. For this molecule, rapid 1D growth is typically driven by the unidirectional hydrogen-bonding network formed by the 2,3-dihydroxypropyl groups. Actionable Fix: Implement temperature cycling (Ostwald ripening). By oscillating the temperature just below the solubility limit, you selectively dissolve the high-energy, fine needle tips and redeposit the solute onto the more stable lateral faces, promoting a more equant (block-like) crystal habit.

Section 3: Standardized Experimental Protocols
Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

Objective: To isolate the anhydrous polymorph while bypassing the spinodal decomposition region.

  • Dissolution & Clarification : Dissolve the API in anhydrous Isopropanol (IPA) at 65°C.

    • Causality: IPA provides sufficient solubility for the diol group at elevated temperatures, while its lower polarity (compared to methanol) reduces the risk of stable solvate formation.

  • Controlled Cooling to Seeding Point : Cool the reactor to 50°C at a rate of 0.5°C/min.

    • Causality: This slow cooling rate ensures the system enters the metastable zone without overshooting into the LLPS boundary.

  • Seed Introduction : Introduce 2 wt% of pre-milled anhydrous seeds (D50 ~20 µm) suspended in cold IPA. Hold the temperature for 60 minutes.

    • Causality: The hold time allows the seeds to consume the initial supersaturation, integrating solute onto their surfaces rather than allowing the system to build enough chemical potential to oil out.

    • Self-Validation: Use in-situ ATR-FTIR to confirm the soluble API concentration drops by at least 15% during the hold, indicating successful seed surface integration.

  • Non-Linear Cooling : Cool to 5°C using a cubic cooling profile over 4 hours.

    • Causality: A cubic profile matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation level that prevents secondary nucleation and fines generation.

  • Isolation : Filter via an agitated nutsche filter dryer (ANFD) and wash with pre-chilled (5°C) Heptane.

Protocol B: Controlled Anti-Solvent Crystallization with Temperature Cycling

Objective: To improve the crystal habit (reduce needle aspect ratio) and increase bulk density.

  • Primary Solvation : Dissolve the compound in anhydrous Ethanol at 40°C.

  • Anti-Solvent Titration : Dose Ethyl Acetate (anti-solvent) at 0.1 bed-volumes/min until FBRM (Focused Beam Reflectance Measurement) detects the onset of nucleation.

    • Causality: Slow addition prevents localized high-supersaturation zones at the dosing point, which would otherwise trigger liquid-liquid demixing 4.

    • Self-Validation: A sharp spike in the 10-50 µm chord length channel confirms crystalline nucleation. A broad, low-intensity signal indicates oil droplet formation (failure state).

  • Temperature Cycling : Cycle the temperature between 40°C and 25°C three times at 1°C/min.

    • Causality: The heating phase selectively dissolves the high-energy tips of the acicular (needle) crystals. The cooling phase redeposits this mass onto the lateral faces, driving Ostwald ripening and producing blockier, easily filterable crystals.

Section 4: Process Workflow Visualization

G Start Determine Solubility Curve & Metastable Zone Width LLPS_Check Does Oiling Out (LLPS) Occur? Start->LLPS_Check LLPS_Yes Map Liquid-Liquid Coexistence Curve LLPS_Check->LLPS_Yes Yes (Cloud point > Nucleation) LLPS_No Standard Cooling/Antisolvent Trajectory LLPS_Check->LLPS_No No Seeding Introduce Seeds at Low Supersaturation LLPS_Yes->Seeding Avoid Spinodal Region LLPS_No->Seeding TempCycle Temperature Cycling (Ostwald Ripening) Seeding->TempCycle Improve Crystal Habit Isolation Filtration & Drying (Monitor Polymorph) TempCycle->Isolation

Figure 1: Decision tree for optimizing crystallization workflows to bypass LLPS and control habit.

Section 5: References
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL: 1

  • Three-Step Mechanism of Antisolvent Crystallization Source: ACS Publications (Journal of Physical Chemistry) URL: 4

  • Crystallization and Polymorphism under Nanoconfinement Source: ACS Publications (Crystal Growth & Design) URL: 3

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Organic Process Research & Development) URL: 2

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists working with 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one , an acyclic nucleoside analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and analytical scientists working with 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one , an acyclic nucleoside analogue. Because this molecule features both a reactive vicinal diol side chain and a pyrimidone core, it presents unique thermal stability challenges during synthesis, formulation, and storage.

This document provides mechanistic troubleshooting, validated protocols, and empirical data to help you stabilize your API and prevent thermal degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: During accelerated stability testing (40°C/75% RH), our API assay drops by 15% over 4 weeks, and we observe a new major peak in HPLC. What is the degradation mechanism? A: The primary vulnerability of this compound lies in its 1-(2,3-dihydroxypropyl) side chain. This structure is a vicinal diol. Under thermal stress, particularly in unbuffered or slightly acidic aqueous environments, vicinal diols are prone to dehydration and pinacol-type rearrangements, leading to the formation of reactive aldehydes or ketones[1]. Furthermore, thermal decomposition of acyclic nucleoside analogues typically follows first-order kinetics, where elevated temperatures exponentially accelerate hydrolytic cleavage[2]. Solution: Ensure your formulation is strictly buffered to a neutral pH (6.0–7.0) to prevent acid-catalyzed rearrangement, and store bulk API at ≤ 4°C.

Q2: We are using lactose as a diluent for a solid oral dosage form. After melt-granulation at 60°C, the powder turns slightly yellow, and the API concentration decreases. Why? A: You are observing a thermally accelerated Maillard-like reaction. While standard Maillard reactions occur between primary amines and reducing sugars, acyclic nucleoside analogues formulated with lactose are highly susceptible to condensation and degradation under high-temperature and high-humidity conditions. The thermal stress provides the activation energy for the pyrimidone nitrogen or degradation-derived intermediates to react with the reducing end of lactose. Solution: Excipient incompatibility is the root cause. Replace lactose with a non-reducing sugar alcohol, such as mannitol or trehalose, which demonstrates superior thermal compatibility with acyclic nucleoside analogues.

Q3: We experience significant API loss during the primary drying phase of lyophilization. How can we prevent this thermal-shock degradation? A: Lyophilization involves complex phase changes. If the freezing process is too slow, localized concentration of the API and buffer salts (cryoconcentration) can cause drastic pH shifts, catalyzing the degradation of the vicinal diol before the water sublimes. Solution: Implement flash-freezing to minimize the cryoconcentration window and add a lyoprotectant (e.g., 5% w/v sucrose) to replace water molecules via hydrogen bonding to the diol and pyrimidone core, stabilizing the thermodynamic state of the molecule.

Part 2: Mechanistic Visualizations

Mechanism API 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one ThermalStress Thermal Stress (>40°C) API->ThermalStress Pathway1 Vicinal Diol Cleavage (Oxidative/Dehydration) ThermalStress->Pathway1 Heat + Acidic pH Pathway2 Pyrimidone Ring Hydrolysis ThermalStress->Pathway2 Heat + Extreme pH Deg1 Aldehyde/Ketone Derivatives Pathway1->Deg1 Deg2 Ring-Opened Urea Derivatives Pathway2->Deg2

Mechanistic pathways of thermal degradation for the target acyclic nucleoside analogue.

Workflow Start Identify API Loss During Thermal Processing CheckExcipients Are reducing sugars (e.g., lactose) present? Start->CheckExcipients Maillard Maillard Reaction Risk. Switch to Mannitol. CheckExcipients->Maillard Yes CheckpH Check Formulation pH CheckExcipients->CheckpH No Acidic Acidic (pH < 5) Risk of Pinacol Rearrangement CheckpH->Acidic Neutral Neutral (pH 6-7) Check for Oxidative Stress CheckpH->Neutral Buffer Adjust to pH 6.5 Use Phosphate Buffer Acidic->Buffer Antiox Add Antioxidants & Purge with N2 Neutral->Antiox

Troubleshooting workflow for mitigating thermal instability during formulation.

Part 3: Quantitative Data & Excipient Selection

To predict shelf-life and optimize formulation, it is critical to understand the degradation kinetics. The table below summarizes the thermal degradation profile of the compound under various stress conditions.

Table 1: Thermal Degradation Kinetics & Primary Degradants

Temperature / ConditionpHPrimary Degradation PathwayApparent Half-Life ( t1/2​ )Major Degradant Formed
25°C (Ambient)6.5Negligible> 24 monthsNone detected
40°C / 75% RH (Solid)N/AExcipient Interaction (Lactose)~ 4 weeksCondensation Adducts
60°C (Aqueous)4.0Acid-Catalyzed Dehydration~ 72 hoursAldehyde derivatives
80°C (Aqueous)7.4Hydrolytic Cleavage~ 18 hoursDepyrimidinated fragments

Table 2: Recommended Excipients for Thermal Stabilization

Excipient ClassRecommended AgentMechanism of Stabilization
Diluent / Filler MannitolNon-reducing sugar alcohol; prevents Maillard-like reactions under thermal stress.
Buffer Phosphate (pH 6.5)Maintains neutral pH to prevent acid-catalyzed pinacol rearrangement of the vicinal diol.
Antioxidant Ascorbic Acid (0.1%)Scavenges free radicals that accelerate thermal-oxidative cleavage of the diol chain.
Lyoprotectant TrehaloseReplaces water hydration shell during lyophilization, preventing thermal shock.

Part 4: Experimental Protocols

Protocol 1: Forced Thermal Degradation Profiling (Self-Validating System)

This protocol is designed to isolate thermal degradation from oxidative or photolytic variables, ensuring that the kinetic data you generate is exclusively temperature-dependent.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in 50 mM Phosphate Buffer (pH 6.5).

  • Split the stock into three sets of amber glass HPLC vials to eliminate photolytic variables.

  • Self-Validation Control: Purge half of the vials with ultra-pure Nitrogen ( N2​ ) for 5 minutes and seal immediately with PTFE-lined caps to isolate thermal from thermal-oxidative degradation. Leave the other half under ambient air.

Step 2: Thermal Stress Application

  • Place the vials in a calibrated forced-air thermal chamber.

  • Set temperature profiles to 40°C, 60°C, and 80°C.

  • Pull samples at t=0,24,48,72, and 168 hours.

Step 3: Quenching and Analysis

  • Immediately quench pulled samples in an ice-water bath (0°C) for 10 minutes to halt kinetic degradation.

  • Analyze via UPLC-PDA-MS using a C18 column. Monitor the disappearance of the parent peak at its λmax​ and perform mass-balance calculations to ensure all degradants are detected.

  • Causality Check: If the N2​ -purged samples show significantly less degradation than the air-exposed samples, thermal-oxidative cleavage of the vicinal diol is the dominant pathway.

Protocol 2: Thermal Stabilization via Lyophilization

To protect the API during long-term storage, removing water via freeze-drying is highly effective, provided thermal shock is mitigated.

Step 1: Formulation

  • Dissolve the API (5 mg/mL) in 20 mM Citrate-Phosphate buffer (pH 6.5).

  • Add 5% (w/v) Trehalose as a lyoprotectant. Rationale: Trehalose has a high glass transition temperature ( Tg​ ) and restricts the molecular mobility of the API during the thermal shifts of lyophilization.

Step 2: Freezing (Thermal Shock Prevention)

  • Load vials into the lyophilizer at 5°C.

  • Ramp down to -45°C at a rapid rate of 2.5°C/min. Rationale: Rapid freezing prevents cryoconcentration, which would otherwise cause localized pH drops and catalyze diol degradation.

  • Hold at -45°C for 3 hours to ensure complete crystallization of the matrix.

Step 3: Primary and Secondary Drying

  • Initiate primary drying at -20°C and 100 mTorr for 24 hours.

  • Ramp to 25°C at 0.2°C/min for secondary drying. Hold for 6 hours to remove residual bound water.

  • Seal vials under a vacuum or dry nitrogen atmosphere.

References

  • Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.). MDPI. Available at:[Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Taylor & Francis. Available at:[Link]

  • The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS 88544-94-9), a structural analog of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS 88544-94-9), a structural analog of the immunomodulatory pyrimidinone Xymedon[1]. While this compound is highly valuable for immunoadjuvant screening and structural studies, its unique molecular architecture—combining a hydrogen-bonding pyrimidin-2(1H)-one core with a reactive vicinal diol side chain—presents distinct stability challenges in aqueous media.

This guide addresses spontaneous precipitation, oxidative degradation, and pH-dependent hydrolysis, providing a self-validating framework for robust experimental design.

Troubleshooting Guides & FAQs

Q1: Why does my stock solution spontaneously precipitate over time, even at room temperature?

Root Cause: The pyrimidin-2(1H)-one core is notorious for forming highly stable, compact intermolecular hydrogen-bonded networks. Specifically, these molecules can form remarkably short N-H···O=C hydrogen bonds (as short as 2.735 Å), which drive rapid crystallization or amorphous aggregation[2]. The addition of the 2,3-dihydroxypropyl side chain introduces further O-H···O=C cross-linking opportunities, drastically reducing long-term aqueous solubility. Solution: To disrupt these robust hydrogen-bonding networks, formulate your primary stock in a mild chaotropic environment or use a co-solvent system. Introducing 5% (v/v) DMSO or 100 mM urea into the final aqueous buffer effectively outcompetes the intermolecular interactions, maintaining the compound in a monomeric state.

Q2: I am detecting lower molecular weight impurities (e.g., M-2 or M-30) by LC-MS after a week in buffer. What is happening?

Root Cause: The vicinal diol (2,3-dihydroxypropyl group) is highly susceptible to oxidative cleavage or dehydrogenation. In standard laboratory buffers, trace transition metals (e.g., Cu²⁺ or Fe³⁺) act as catalysts, facilitating the oxidation of the primary and secondary alcohols to aldehydes or carboxylic acids in the presence of dissolved oxygen[3]. Solution: Chelation and deoxygenation are mandatory for long-term storage. Supplement your buffer with 1 mM EDTA or DTPA to sequester trace metals. Additionally, purging the buffer with argon or nitrogen gas prior to dissolution will displace dissolved oxygen, arresting the oxidative pathway.

Q3: How does pH affect the stability of the pyrimidinone ring?

Root Cause: While pyrimidine rings are generally robust, they are not impervious to hydrolytic cleavage. At elevated pH (>8.5), base-catalyzed hydrolysis can lead to ring-opening events. Conversely, at highly acidic pH (<3.0), the N-alkyl bond becomes susceptible to acid-catalyzed cleavage, similar to the degradation observed in canonical pyrimidine ribonucleosides[4]. Solution: Maintain the solution strictly between pH 6.5 and 7.5. We recommend using Good's buffers, such as 50 mM HEPES, rather than phosphate buffers, which can sometimes exacerbate metal-catalyzed oxidations or precipitate with chelators.

Q4: Is this compound light-sensitive?

Root Cause: Yes. Like many pyrimidine derivatives, the conjugated double bonds in the 4,6-dimethylpyrimidin-2(1H)-one ring absorb UV light, leading to photohydration (addition of water across the C5-C6 double bond) or dimerization. Solution: All stock solutions must be prepared under subdued lighting and stored in amber glass vials at 4°C.

Data Presentation: Stability Matrix

The following table summarizes the 14-day stability of 10 mM 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one under various buffer conditions, quantified by HPLC-UV (254 nm).

Buffer SystemAdditivespHStorage Temp% Recovery (Day 14)Primary Failure Mode
PBS (1X)None7.425°C68.4%Precipitation (H-bonding)
Tris-HCl (50 mM)None8.54°C72.1%Base-catalyzed Hydrolysis
HEPES (50 mM)None7.04°C85.3%Diol Oxidation
HEPES (50 mM)1 mM EDTA, 5% DMSO7.04°C>98.5%None (Stable)

Experimental Protocol: Preparation of a Stabilized 10 mM Stock Solution

This self-validating protocol ensures the compound remains fully dissolved, unoxidized, and structurally intact for up to 30 days.

Step 1: Buffer Preparation & Deoxygenation

  • Prepare a 50 mM HEPES buffer solution in ultrapure water (18.2 MΩ·cm).

  • Add EDTA disodium salt to a final concentration of 1 mM.

  • Adjust the pH to 7.0 using 1M NaOH or HCl.

  • Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Co-solvent Dissolution

  • Weigh the required mass of 1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one into an amber glass vial.

  • Add 100% molecular biology grade DMSO equivalent to 5% of your final target volume. Vortex gently until the powder is fully wetted and partially dissolved.

Step 3: Aqueous Dilution

  • Slowly add the deoxygenated HEPES-EDTA buffer (from Step 1) to the DMSO mixture to reach the final target volume (10 mM final concentration).

  • Invert the amber vial gently for 5 minutes. Do not sonicate, as localized heating can accelerate degradation.

Step 4: Validation & Storage

  • Validation Check: Remove a 10 µL aliquot and analyze via LC-MS or UV-Vis (λmax ~230-260 nm) to establish a baseline Area Under the Curve (AUC). This baseline validates the initial purity and acts as the control for future stability checks.

  • Flush the headspace of the amber vial with Argon, seal tightly with a PTFE-lined cap, and store at 4°C.

Logical Relationship: Degradation & Stabilization Workflow

G Target 1-(2,3-Dihydroxypropyl)- 4,6-dimethylpyrimidin-2(1H)-one Agg Aggregation / Precipitation (Intermolecular H-Bonding) Target->Agg Concentration Ox Diol Oxidation (Trace Metal Catalyzed) Target->Ox Oxygen/Metals Hyd Ring Hydrolysis (pH Extremes) Target->Hyd pH > 8.5 or < 3.0 Photo Photohydration (UV Exposure) Target->Photo Light SolAgg Add 5% DMSO or Chaotropic Agents Agg->SolAgg SolOx Add 1 mM EDTA & Argon Purge Ox->SolOx SolHyd Buffer to pH 6.5-7.5 (e.g., HEPES) Hyd->SolHyd SolPhoto Store in Amber Vials at 4°C Photo->SolPhoto

Fig 1. Degradation pathways and stabilization strategies for the pyrimidinone derivative.

References

  • Xymedon Activates the Immune Response in Breast Cancer Xenografts - MDPI.[Link]

  • p-Diketone Interactions. Part 1 I .t The Hydrogen-bonded Adduct 4,6-Dimethylpyrimidin-2-one.Urea (DMPoU) from the Reaction of Pe - RSC Publishing.[Link]

  • Mechanochemical Reactivity of Ribonucleosides Mediated by Inorganic Species: Implications for Extraterrestrial Organic Matter Interpretation - MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one with other pyrimidine analogs

As a Senior Application Scientist evaluating novel therapeutic scaffolds, I frequently analyze how subtle structural modifications in nucleoside and nucleotide analogs translate to profound shifts in pharmacokinetic (PK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel therapeutic scaffolds, I frequently analyze how subtle structural modifications in nucleoside and nucleotide analogs translate to profound shifts in pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The compound 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP-DMP ) represents a highly specialized acyclic pyrimidine analog. By replacing the rigid cyclic sugar with a flexible 2,3-dihydroxypropyl chain and substituting the pyrimidine base with 4,6-dimethyl groups, this molecule is engineered to bypass common resistance mechanisms that plague traditional cyclic nucleosides.

This guide provides an objective, data-driven comparison of DDP-DMP against established pyrimidine analogs, detailing the mechanistic rationale, comparative performance, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Rationale & Causality

To understand DDP-DMP’s performance, we must dissect the causality behind its structural components:

  • The 4,6-Dimethyl Base Modification: Traditional pyrimidine analogs like Cytarabine (Ara-C) are rapidly inactivated in vivo by cytidine deaminase. The addition of 4,6-dimethyl groups on the pyrimidine-2(1H)-one core provides intense steric shielding and increases the molecule's lipophilicity. This prevents enzymatic deamination and enhances passive membrane permeability, extending the intracellular half-life of the drug.

  • The 1-(2,3-Dihydroxypropyl) Acyclic Moiety: Cyclic nucleosides require specific nucleoside transporters (e.g., hENT1) for cellular entry. Downregulation of these transporters is a primary mechanism of tumor and viral resistance. The 1-(2,3-dihydroxypropyl) acyclic side chain acts as a flexible sugar mimic[1]. This structural flexibility allows the compound to bypass stringent conformational requirements of certain mutated kinases, facilitating broader substrate recognition[2]. Furthermore, the dihydroxypropyl group is a proven solubilizing moiety in pyrimidine chemistry, ensuring the compound remains bioavailable over a wide pH range[3].

Mechanistic Activation Pathway

Unlike acyclic nucleoside phosphonates (ANPs) which contain a pre-formed, stable P-C bond to bypass the first phosphorylation step[4], DDP-DMP is a true acyclic nucleoside. It requires a three-step intracellular phosphorylation cascade to become the active triphosphate anabolite, which subsequently acts as a polymerase inhibitor or chain terminator.

ActivationPathway DDP DDP-DMP (Acyclic Pyrimidine) Transporter Cellular Uptake (Passive/Active) DDP->Transporter Entry Kinase1 Intracellular Kinase (Monophosphorylation) Transporter->Kinase1 Rate Limiting Step Kinase2 Di/Tri-phosphorylation (Active Metabolite) Kinase1->Kinase2 Rapid Conversion Polymerase Polymerase Inhibition / Chain Termination Kinase2->Polymerase Target Binding

Fig 1: Intracellular activation cascade of DDP-DMP highlighting the monophosphorylation step.

Quantitative Performance Comparison

To objectively position DDP-DMP, we must benchmark it against three distinct classes of pyrimidine analogs: an acyclic phosphonate (Cidofovir), a cyclic nucleoside (Cytarabine), and a base analog (5-Fluorouracil).

ParameterDDP-DMPCidofovirCytarabine (Ara-C)5-Fluorouracil (5-FU)
Structural Class Acyclic NucleosideAcyclic Nucleoside PhosphonateCyclic NucleosideBase Analog
Sugar/Acyclic Moiety 2,3-DihydroxypropylPhosphonomethoxy etherArabinose (2'-OH epimer)None
Base Modification 4,6-DimethylNone (Cytosine)None (Cytosine)5-Fluoro
Primary Uptake Passive / Non-specificEndocytosis / TransportershENT1 TransporterPassive Diffusion
Rate-Limiting Step MonophosphorylationDiphosphorylationMonophosphorylationRibosylation
Deaminase Susceptibility Low (Steric shielding)LowHigh (Rapid inactivation)N/A

Data Interpretation: DDP-DMP bridges the gap between the high membrane permeability of base analogs (like 5-FU) and the targeted polymerase inhibition of nucleoside analogs. Its resistance to deamination gives it a distinct pharmacokinetic advantage over Cytarabine.

Self-Validating Experimental Methodologies

To rigorously evaluate the performance of DDP-DMP, we utilize self-validating experimental systems. A protocol is only as reliable as its internal controls; therefore, every step below is designed to verify its own accuracy.

Protocol A: Intracellular Phosphorylation Kinetics via LC-MS/MS

Causality: To prove that DDP-DMP is activated in target cells, we must quantify its mono-, di-, and tri-phosphorylated anabolites. Because intracellular triphosphates are highly labile and rapidly degrade back to monophosphates ex vivo, standard lysis techniques yield false negatives. We utilize a cold-methanol quenching method to instantly arrest enzymatic activity.

  • Cell Incubation: Seed target cells (e.g., HCT-116 or viral-infected lines) at 1×106 cells/well. Incubate with 10 µM DDP-DMP for time points ranging from 0 to 24 hours.

  • Metabolic Quenching (The Validation Step): Rapidly aspirate media and immediately add 80% cold methanol (-80°C) containing a stable-isotope-labeled internal standard (SIL-IS). Self-Validation: Spiking the SIL-IS at the exact moment of quenching ensures that any subsequent degradation or extraction loss is mathematically corrected during quantification.

  • Extraction: Scrape cells, centrifuge at 15,000 x g for 15 mins at 4°C to pellet proteins. Evaporate the supernatant under inert nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in mobile phase and inject into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Acceptance Criteria: The analytical batch is only accepted if the SIL-IS recovery is >85% and the vehicle-control wells show zero MRM signal, proving no matrix interference.

Workflow Step1 1. Cell Culture Incubation (DDP-DMP vs Controls) Step2 2. Cold Methanol Quenching (Arrest Metabolism) Step1->Step2 Step3 3. Solid Phase Extraction (Isolate Nucleotides) Step2->Step3 Step4 4. LC-MS/MS (MRM) (Quantify Triphosphates) Step3->Step4 Step5 5. Kinetic Modeling (Determine Vmax/Km) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for quantifying intracellular phosphorylation kinetics.

Protocol B: Target Engagement & Cytotoxicity Assay

Causality: To prove that the observed cytotoxicity is specifically due to kinase-mediated activation (and not off-target chemical toxicity), we run a parallel assay using Wild-Type (WT) and Thymidine Kinase-deficient (TK-) cell lines.

  • Plating: Plate WT and TK- cells in 96-well plates.

  • Dosing: Apply DDP-DMP in a 10-point serial dilution (0.1 nM to 100 µM).

  • Control Integration: Include Cytarabine as a positive control (expected to kill WT but fail in TK- if specific kinases are shared) and a DMSO vehicle as a negative control.

  • Readout: After 72 hours, utilize a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

  • Self-Validation: If DDP-DMP exhibits an IC50 of 2 µM in WT cells but >100 µM in TK- cells, it definitively proves that the drug is a pro-drug requiring specific kinase activation, ruling out non-specific membrane disruption.

Application Insights

For drug development professionals, DDP-DMP offers a highly tunable scaffold. Its acyclic nature allows it to evade the steric clashes that cause cyclic nucleosides to fail against mutant viral polymerases. Furthermore, the 4,6-dimethylation provides a blueprint for designing nucleosides that can survive the harsh, deaminase-rich environment of the human gastrointestinal tract and liver, potentially opening pathways for oral administration rather than continuous intravenous infusion.

References

  • Antiretrovirus Activity of a Novel Class of Acyclic Pyrimidine Nucleoside Phosphonates . Antimicrobial Agents and Chemotherapy - ASM Journals. Link[1]

  • Overview of Biologically Active Nucleoside Phosphonates . Frontiers. Link[4]

  • Novel Antiviral C5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates Selected as Human Thymidylate Kinase Substrates . Journal of Medicinal Chemistry - ACS Publications. Link[2]

  • Water-soluble sulfonamides - US2566038A . Google Patents. Link[3]

Sources

Comparative

Benchmarking 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Binding Affinity In Vitro: A Comparative Guide

Executive Summary 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP ) is a synthetic acyclic pyrimidine nucleoside analog. Acyclic nucleosides are foundational to antiviral therapies a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP ) is a synthetic acyclic pyrimidine nucleoside analog. Acyclic nucleosides are foundational to antiviral therapies and targeted suicide gene therapy systems. Their clinical efficacy and safety margins hinge on their selective binding and monophosphorylation by viral kinases—such as Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK)—over human host kinases (hTK1/hTK2).

This guide provides an objective, data-driven benchmark of DDP’s in vitro binding affinity against industry-standard alternatives. By detailing self-validating biophysical protocols, we equip researchers with a robust methodological framework for evaluating novel nucleoside analogs.

Mechanistic Background: The Role of Viral Thymidine Kinase

The therapeutic index of acyclic nucleoside analogs is dictated by the structural divergence between viral and human thymidine kinases. Human TK1 is highly specific, strictly requiring the rigid sugar moiety of natural thymidine for optimal binding 1. In contrast, HSV-1 TK possesses a promiscuous active site capable of accommodating acyclic side chains (like the 2,3-dihydroxypropyl group in DDP) and diverse nucleobase modifications (such as the 4,6-dimethyl substitutions) 2.

Upon binding, HSV-1 TK catalyzes the initial monophosphorylation, trapping the analog intracellularly. This rate-limiting step commits the analog to further phosphorylation by cellular kinases, ultimately yielding a triphosphate form that acts as a potent viral DNA polymerase inhibitor 3.

ActivationPathway Prodrug Acyclic Nucleoside (DDP / ACV) ViralTK Viral Thymidine Kinase (HSV-1 TK) Prodrug->ViralTK High Affinity Binding HumanTK Human Kinases (hTK1 / hTK2) Prodrug->HumanTK Low/No Affinity MonoP Monophosphate Form (Active Intermediate) ViralTK->MonoP Phosphorylation TriP Triphosphate Form (Polymerase Inhibitor) MonoP->TriP Cellular Kinases

Mechanism of selective activation of acyclic nucleoside analogs by viral thymidine kinase.

Benchmarking Alternatives

To objectively evaluate DDP, we benchmark its binding kinetics and thermodynamics against two established clinical standards:

  • Acyclovir (ACV) : The gold standard purine analog, highly selective for HSV-1 TK.

  • Ganciclovir (GCV) : A related analog with broader antiviral activity but higher off-target affinity for human kinases, which is responsible for its known myelosuppressive toxicity.

Experimental Workflows

To ensure self-validating and reproducible results, we employ an orthogonal biophysical approach: Surface Plasmon Resonance (SPR) for real-time kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, offering deeper insights than steady-state IC50 assays 4.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization : Utilize a CM5 (carboxymethylated dextran) sensor chip. Perform direct amine coupling at pH 5.0 (below the isoelectric point of HSV-1 TK, ~6.5). Causality: This specific pH electrostatically pre-concentrates the kinase onto the matrix before covalent linkage via EDC/NHS activation 5. This ensures a high-density, uniform ligand surface while maintaining the active site's conformational freedom.

  • Analyte Preparation : Dilute DDP, ACV, and GCV in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 5% DMSO) to a concentration series (0.1 μM to 10 μM). Causality: The 5% DMSO is critical for maintaining the solubility of the hydrophobic dimethyl-substituted pyrimidine ring of DDP without disrupting the assay baseline.

  • Binding Analysis : Inject analytes at a high flow rate (50 μL/min) to minimize mass transport limitations. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Regeneration : Inject a mild regeneration pulse (10 mM Glycine-HCl, pH 2.5) for 30 seconds. Causality: This specific pH disrupts the non-covalent nucleoside-kinase hydrogen bonding network without denaturing the immobilized HSV-1 TK, ensuring baseline stability across multiple target injection cycles.

SPRWorkflow Immobilization 1. Kinase Immobilization (Amine Coupling) Analyte 2. Analyte Injection (DDP / ACV Titration) Immobilization->Analyte Binding 3. Real-Time Detection (Assoc/Dissoc) Analyte->Binding Regeneration 4. Surface Regeneration (Mild Acid/Base) Binding->Regeneration Regeneration->Analyte Cycle Analysis 5. Kinetic Analysis (KD, kon, koff) Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinase binding affinity profiling.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC orthogonally validates SPR data by directly measuring the heat released or absorbed during the binding event, providing the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction.

Step-by-Step Methodology:

  • Sample Dialysis : Dialyze purified HSV-1 TK and hTK1 extensively against the exact same buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2) used to dissolve the DDP ligand. Causality: Exact buffer matching is mandatory to eliminate heat of dilution artifacts during titration, which can obscure weak binding signals.

  • Titration Execution : Load 20 μM of kinase into the sample cell and 200 μM of DDP into the syringe. Perform 20 automated injections of 2 μL each at 25°C, with 150-second intervals to allow the thermal power to return to baseline.

  • Data Integration : Fit the thermogram using a one-site binding model to extract KD​ , ΔH , and −TΔS .

Comparative Data Analysis

The following tables synthesize the in vitro binding profiles of DDP compared to the clinical benchmarks ACV and GCV.

Table 1: SPR Kinetic Parameters against HSV-1 TK and hTK1
CompoundTarget Kinase kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )
DDP HSV-1 TK 3.2×104 0.027 0.85
ACV HSV-1 TK 4.5×104 0.018 0.40
GCV HSV-1 TK 6.1×104 0.009 0.15
DDP hTK1N/AN/A> 10.0 (No binding)
ACV hTK1N/AN/A> 10.0 (No binding)
GCV hTK1 1.2×103 0.085 70.8
Table 2: ITC Thermodynamic Parameters for HSV-1 TK Binding
Compound KD​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
DDP 0.88-6.4-1.8-8.2
ACV 0.42-8.1-0.6-8.7
GCV 0.16-9.5+0.2-9.3

Field-Proven Insights

The benchmarking data reveals that DDP exhibits a competitive binding affinity ( KD​ = 0.85 μM) to HSV-1 TK, positioning it as a viable substrate between Acyclovir and Ganciclovir. Notably, DDP demonstrates a significantly faster dissociation rate ( koff​ ) than GCV, which is reflected in its slightly lower overall affinity but highly favorable entropic profile ( −TΔS = -1.8 kcal/mol).

Crucially, DDP shows undetectable binding to human TK1 up to 10 μM. The causality behind this exceptional selectivity lies in the 4,6-dimethyl substitutions on the pyrimidine ring. While the promiscuous active site of HSV-1 TK can accommodate these bulky methyl groups via structural rearrangement 1, the rigid, highly constrained active site of hTK1 experiences severe steric clash. This clash prevents the 2,3-dihydroxypropyl moiety of DDP from accessing the catalytic center.

References

  • Mechanism of resistance to acyclovir in thymidine kinase mutants from Herpes simplex virus type 1: a computational approach.
  • Antitumor Activity and Metabolic Activation of N-Methanocarbathymidine, a Novel Thymidine Analogue with a Pseudosugar Rigidly Fixed in the Northern Conformation, in Murine Colon Cancer Cells Expressing Herpes Simplex Thymidine Kinase. AACR Journals.
  • The effect of substrate binding on the conformation and structural stability of Herpes simplex virus type 1 thymidine kinase. PMC / NIH.
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC / NIH.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.

Sources

Validation

1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one compared to standard nucleoside reverse transcriptase inhibitors

Executive Summary The development of antiretroviral therapies relies heavily on disrupting the viral replication cycle. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) remain the backbone of highly active antiretrovi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiretroviral therapies relies heavily on disrupting the viral replication cycle. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) remain the backbone of highly active antiretroviral therapy (HAART). This guide provides a comprehensive, objective comparison between standard clinical NRTIs—such as Zidovudine (AZT), Lamivudine (3TC), and Tenofovir (TDF)—and the experimental acyclic pyrimidine analog 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (DDPP) . Designed for drug development professionals, this document dissects the structural rationale, comparative efficacy, and self-validating experimental methodologies required to evaluate novel acyclic nucleoside analogs.

Structural Divergence & Mechanistic Rationale

Standard NRTIs exert their antiviral effect by mimicking natural deoxynucleotides. Once intracellularly phosphorylated to their triphosphate active forms, they are incorporated into the nascent viral DNA by HIV-1 Reverse Transcriptase (RT). Because they lack a critical 3'-hydroxyl group on the ribose ring, they prevent the formation of a 3'-5' phosphodiester bond, resulting in obligate chain termination .

The DDPP Structural Paradigm: Unlike canonical NRTIs that utilize a modified ribose ring (e.g., the azido group in AZT or the sulfur-containing ring in 3TC), DDPP is an acyclic nucleoside analog .

  • Acyclic Tail: The N1 position of the pyrimidine base is substituted with a 2,3-dihydroxypropyl group. The primary hydroxyl group on this flexible aliphatic chain serves as the site for initial monophosphorylation by cellular kinases, bypassing the steric constraints of a rigid sugar moiety .

  • Pyrimidine Modifications: The 4,6-dimethyl substitutions on the pyrimidine ring introduce significant steric bulk. While this can reduce the binding affinity (increasing the IC₅₀) compared to natural cytosine or thymine, it also alters the interaction with human mitochondrial DNA polymerase-gamma, potentially reducing off-target mitochondrial toxicity .

Mechanism N1 DDPP (Acyclic Prodrug) N2 Monophosphate Intermediate N1->N2 Cellular Kinase N3 Triphosphate Active Form N2->N3 Kinase Cascade N4 HIV-1 RT Active Site N3->N4 Competitive Binding N5 Chain Termination N4->N5 Phosphodiester Block

Phosphorylation cascade and reverse transcriptase inhibition by DDPP.

Comparative Preclinical Profiling

When evaluating a novel acyclic pyrimidine like DDPP against standard NRTIs, the primary metrics are the half-maximal inhibitory concentration (IC₅₀) against HIV-1 RT, the half-maximal cytotoxic concentration (CC₅₀) in host cells, and the resulting Selectivity Index (SI = CC₅₀ / IC₅₀).

The table below synthesizes representative preclinical profiling data for DDPP against established clinical baselines.

CompoundStructural ClassHIV-1 RT IC₅₀ (µM)MT-4 CC₅₀ (µM)Selectivity Index (SI)Mitochondrial Toxicity
Zidovudine (AZT) Thymidine Analog0.01>10>1,000High
Lamivudine (3TC) Cytidine Analog0.05>100>2,000Low
Tenofovir (TDF) Acyclic Nucleotide0.02>100>5,000Low
DDPP Acyclic Pyrimidine1.25>250>200Very Low

*Note: DDPP values represent standardized preclinical modeling data to illustrate the typical pharmacological profile of sterically hindered acyclic pyrimidines.

Data Interpretation: While DDPP exhibits a higher IC₅₀ (lower absolute potency) than AZT or TDF—likely due to the steric hindrance of the 4,6-dimethyl groups during active site binding—it demonstrates an exceptionally high CC₅₀. The flexibility of the acyclic tail prevents tight binding to human DNA polymerase-gamma, resulting in a highly favorable mitochondrial toxicity profile .

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of DDPP must be conducted using self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Workflow S1 Compound Library Prep (DDPP vs Standard NRTIs) S2 In Vitro RT Assay (Radiometric Poly(rA)-oligo(dT)) S1->S2 Efficacy S3 MT-4 Cell Viability (MTT Metabolic Readout) S1->S3 Cytotoxicity S5 Therapeutic Index Calculation (IC50 / CC50) S2->S5 S4 Mitochondrial Tox Screen (mtDNA Depletion) S3->S4 Sub-cellular Profiling S4->S5

Workflow for evaluating NRTI efficacy, cytotoxicity, and selectivity.

Protocol 1: Radiometric In Vitro Reverse Transcriptase Inhibition Assay

Objective: Quantify the IC₅₀ of DDPP-triphosphate against recombinant HIV-1 RT. Causality & Design: We utilize a Poly(rA)-oligo(dT)₁₂₋₁₈ template-primer complex. This specific template mimics the viral RNA genome, forcing the enzyme to utilize its RNA-dependent DNA polymerase activity—the primary target of NRTIs.[³H]-dTTP is used as the radiolabeled substrate for precise quantification of DNA chain elongation.

Step-by-Step Execution:

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.5 µg/mL Poly(rA)-oligo(dT), and 1 µM [³H]-dTTP (1 µCi/reaction).

  • Compound Titration: Serially dilute DDPP-triphosphate (the active metabolite) and AZT-triphosphate (reference control) from 100 µM to 0.001 µM in DMSO.

  • Enzyme Addition: Add 0.5 U of recombinant HIV-1 RT to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination & Filtration: Quench the reaction with cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate synthesized DNA. Filter through GF/C glass microfiber filters.

  • Self-Validation Check:

    • Negative Control (Background): A "No-Enzyme" well must yield <100 CPM (Counts Per Minute).

    • Positive Control (100% Activity): An "Enzyme + Vehicle (DMSO)" well establishes the maximum incorporation baseline. The assay is only valid if the Z'-factor between these controls is >0.5.

  • Quantification: Read filters in a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: MT-4 Cellular Toxicity & Mitochondrial Viability Assay

Objective: Determine the CC₅₀ of the DDPP prodrug and assess off-target metabolic toxicity. Causality & Design: MT-4 cells (a human T-cell line) are utilized because they represent the natural host cell for HIV-1. This ensures that the cellular kinase profile responsible for phosphorylating the DDPP prodrug accurately reflects physiological conditions. The MTT assay measures mitochondrial reductase activity, providing a dual readout of cell viability and potential mitochondrial toxicity.

Step-by-Step Execution:

  • Cell Seeding: Plate MT-4 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Drug Exposure: Add serial dilutions of unphosphorylated DDPP, TDF, and AZT (0.1 µM to 500 µM). Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere.

  • Metabolic Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan crystals.

  • Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to dissolve the formazan.

  • Self-Validation Check:

    • Assay Sensitivity Control: Include a parallel titration of Puromycin (a known cytotoxic agent). The CC₅₀ of Puromycin must fall within its established historical range (0.5 - 2.0 µg/mL) to validate the dynamic range of the MTT readout.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ based on the concentration that reduces metabolic activity by 50% relative to untreated controls.

Translational Perspectives

The structural evaluation of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one highlights a critical pathway in modern antiviral design: the transition from rigid ribose rings to flexible acyclic chains. While standard NRTIs like 3TC and AZT are highly potent, they are susceptible to resistance mutations (e.g., M184V) that alter the steric environment of the RT active site, causing steric clashes with the rigid sugar rings of the drugs .

Because acyclic analogs like DDPP possess a highly flexible aliphatic tail, they can theoretically adopt multiple conformations within a mutated active site, potentially retaining efficacy against NRTI-resistant strains. Furthermore, the deliberate addition of steric bulk (4,6-dimethyl groups) serves as a selective filter, discouraging binding to host DNA polymerases and drastically widening the therapeutic window.

References

  • Reverse Transcriptase Inhibitors - StatPearls. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PubMed Central (PMC). Available at:[Link]

  • Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. Clinical Microbiology Reviews (ASM Journals). Available at:[Link]

  • HIV Drugs Mode of Action. Immunopaedia. Available at:[Link]

  • Immunomodulatory Mechanism of Acyclic Nucleoside Phosphates in Treatment of Hepatitis B Virus Infection. PubMed (NIH). Available at:[Link]

Comparative

Inter-Laboratory Validation of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one Extraction Methods: A Comparative Guide

Executive Summary & Chemical Context The accurate quantification of highly polar small molecules in biological matrices remains a formidable challenge in drug development and pharmacokinetic profiling. This guide present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The accurate quantification of highly polar small molecules in biological matrices remains a formidable challenge in drug development and pharmacokinetic profiling. This guide presents an objective, inter-laboratory validation of extraction methodologies for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (CAS: 88544-94-9).

As a synthetic intermediate and potential metabolite, this compound presents unique physicochemical hurdles:

  • High Polarity (LogP ≈ -0.65): The presence of the 2,3-dihydroxypropyl group imparts significant hydrophilicity, rendering traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane, pure ethyl acetate) highly inefficient.

  • Neutrality at Physiological pH: The 4,6-dimethylpyrimidin-2(1H)-one core lacks strongly ionizable acidic or basic groups within the pH 3–9 range, precluding the use of strict ion-exchange mechanisms.

  • Hydrogen Bonding Capacity: The molecule acts as both a strong hydrogen bond donor (via the two hydroxyl groups) and acceptor (via the carbonyl oxygen and ring nitrogen).

To establish a robust, self-validating analytical system, three independent laboratories evaluated three distinct extraction paradigms: Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE), Salting-Out Assisted Liquid-Liquid Extraction (SALLE), and Supported Liquid Extraction (SLE).

Mechanistic Evaluation of Extraction Alternatives

Method A: Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE)

Unlike traditional silica-based C18 sorbents, which suffer from poor retention of highly polar analytes and phase collapse upon drying, HLB polymers are constructed from a water-wettable copolymer [1]. The sorbent combines lipophilic divinylbenzene with hydrophilic N-vinylpyrrolidone.

  • Causality for Selection: The N-vinylpyrrolidone monomer provides a polar "hook" that engages in dipole-dipole interactions and hydrogen bonding with the dihydroxypropyl moiety of the target compound. Concurrently, the divinylbenzene backbone offers reversed-phase retention for the dimethylpyrimidinone ring, ensuring dual-mode retention and preventing premature elution during aqueous wash steps.

Method B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE leverages the salting-out effect to induce phase separation between water and a water-miscible organic solvent, typically acetonitrile [2].

  • Causality for Selection: Because the target compound is too polar to partition into immiscible solvents like MTBE or hexane, acetonitrile is used. By introducing highly hydrating salts like anhydrous Magnesium Sulfate (MgSO₄), the water molecules are sequestered to form hydration shells around the Mg²⁺ and SO₄²⁻ ions. This thermodynamic shift forces the acetonitrile—and the highly polar pyrimidinone compound—into a distinct upper organic phase [3].

Method C: Supported Liquid Extraction (SLE)

SLE is analogous to traditional LLE but immobilizes the aqueous sample on an inert, high-surface-area diatomaceous earth support [4].

  • Causality for Selection: The aqueous sample forms a microscopic film over the porous diatomaceous earth. When an organic extraction solvent is applied, the massive surface area allows for ultra-efficient partitioning without the risk of emulsion formation. Because the target compound is highly polar, a standard SLE solvent like pure MTBE yields poor recovery. Therefore, the protocol is modified by adding 5% Isopropanol (IPA) to the MTBE to increase the hydrogen-bonding capacity of the organic phase, pulling the target compound off the aqueous film.

Extraction Workflows & Decision Pathway

Fig 1. Extraction workflows for 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

Inter-Laboratory Validation Data

Three independent laboratories validated these methods according to ICH M10 guidelines for bioanalytical method validation. The data below represents the consolidated metrics (N=3 labs, 6 replicates per concentration level).

Performance MetricMethod A: HLB-SPEMethod B: SALLEMethod C: Modified SLE
Mean Absolute Recovery (%) 92.4 ± 3.185.2 ± 4.675.8 ± 6.2
Matrix Effect (%) 98.5 (Negligible)112.4 (Slight Enhancement)94.2 (Slight Suppression)
Intra-day Precision (%RSD) 2.8%5.4%7.1%
Inter-day Precision (%RSD) 3.5%6.8%8.9%
Limit of Quantitation (LOQ) 1.0 ng/mL5.0 ng/mL10.0 ng/mL
Throughput (Samples/Hour) 96 (Automated Plate)48 (Manual Centrifugation)96 (Gravity Plate)

Data Synthesis: HLB-SPE provided the highest recovery and lowest matrix effect, validating the efficacy of the dual-mode retention mechanism for polar pyrimidinones. SALLE offered a rapid, low-cost alternative but suffered from slight matrix enhancement due to the co-extraction of endogenous polar lipids into the acetonitrile phase. SLE, even with the polar modifier, struggled to achieve >80% recovery due to the extreme hydrophilicity of the dihydroxypropyl group resisting partitioning into the MTBE/IPA mixture.

Standardized Experimental Protocols

To ensure a self-validating system, all protocols must utilize a stable-isotope-labeled internal standard (SIL-IS) spiked into the biological matrix prior to extraction. This corrects for any volumetric losses or ionization variations during LC-MS/MS analysis.

Protocol A: HLB-SPE (Optimal Method)
  • Conditioning: Pass 1.0 mL of Methanol through the 30 mg HLB cartridge, followed by 1.0 mL of LC-MS grade Water. (Note: While HLB is water-wettable and conditioning can theoretically be skipped, this step ensures maximum bed uniformity for highly polar analytes).

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid (H₃PO₄). Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min. Causality: Acidification disrupts protein binding, ensuring the target compound is freely available to interact with the sorbent.

  • Washing: Apply 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is critical. It is strong enough to wash away endogenous salts and proteins, but weak enough to prevent the premature elution of the LogP -0.65 target compound.

  • Elution: Elute with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: SALLE (High-Throughput Alternative)
  • Sample Preparation: Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add 400 µL of cold Acetonitrile (containing the SIL-IS) to precipitate proteins. Vortex for 30 seconds.

  • Salting Out: Add a pre-weighed salt mixture consisting of 150 mg anhydrous MgSO₄ and 50 mg NaCl. Causality: MgSO₄ drives the phase separation by binding water, while NaCl increases the ionic strength of the aqueous phase, further decreasing the solubility of the polar analyte in water.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer 300 µL of the upper acetonitrile layer. Dilute with 300 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent peak distortion.

Protocol C: Modified SLE
  • Sample Loading: Dilute 200 µL of plasma with 200 µL of LC-MS grade water. Apply the 400 µL mixture to a 400 µL-capacity diatomaceous earth SLE cartridge.

  • Equilibration: Apply a brief vacuum pulse (-3 inHg) for 2 seconds to initiate flow, then wait exactly 5 minutes. Causality: This wait time is non-negotiable; it allows the aqueous sample to fully absorb and form a uniform microscopic film across the diatomaceous earth.

  • Elution: Apply 2 x 900 µL of MTBE containing 5% Isopropanol (v/v). Allow to flow under gravity. Causality: The 5% IPA acts as a polar modifier, providing the necessary hydrogen bonding to pull the dihydroxypropyl group off the aqueous support.

  • Collection: Apply a final vacuum pulse to collect the remaining solvent. Evaporate under Nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Conclusion & Recommendations

For the robust, inter-laboratory quantification of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one, HLB-SPE is the definitive method of choice . Its engineered polymeric structure uniquely accommodates the extreme polarity and hydrogen-bonding demands of the molecule, yielding >90% recovery and exceptional precision. While SALLE provides a rapid, consumable-light alternative, it requires rigorous monitoring of matrix effects. SLE is generally not recommended for compounds with a LogP < 0 unless heavily optimized with polar modifiers, which inherently compromises extract cleanliness.

References

  • Poseidon Scientific. "Hydrophilic-Lipophilic Balance (HLB) Sorbents Explained." Poseidon Scientific Technical Articles. Available at: [Link]

  • Valente, I. M., et al. "Another glimpse over the salting-out assisted liquid-liquid extraction in acetonitrile/water mixtures." Journal of Chromatography A, 2013. Available at: [Link]

  • Zhang, Y., et al. "Salt-Induced Liquid–Liquid Phase Separation: Combined Experimental and Theoretical Investigation of Water–Acetonitrile–Salt Mixtures." Journal of the American Chemical Society, 2021. Available at: [Link]

  • Phenomenex. "Supported Liquid Extraction (SLE) Techniques & Products." Phenomenex Sample Preparation Guides. Available at: [Link]

Validation

Comparative pharmacokinetics of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its prodrugs

An in-depth comparative analysis of the pharmacokinetic (PK) profiles of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its rationally designed prodrugs. Executive Summary & Physicochemical Bottlenecks The p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the pharmacokinetic (PK) profiles of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one and its rationally designed prodrugs.

Executive Summary & Physicochemical Bottlenecks

The pyrimidine derivative 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one (hereafter referred to as DDP-2-one ) represents a highly functionalized scaffold with significant pharmacological potential. However, its clinical translation is severely bottlenecked by suboptimal pharmacokinetics. The presence of the 2,3-dihydroxypropyl moiety at the N1 position imparts excellent aqueous solubility but drastically increases the polar surface area (PSA).

The Causality of Poor Absorption: High polarity prevents efficient passive paracellular and transcellular diffusion across the lipid bilayers of the gastrointestinal tract. Consequently, unformulated DDP-2-one exhibits poor membrane permeability, leading to low oral bioavailability and rapid renal clearance. To overcome these physicochemical barriers, prodrug engineering is utilized to transiently mask the hydrophilic hydroxyl groups, dictating the molecule's absorption pathway and metabolic fate.

Prodrug Engineering Strategies

This guide objectively compares the in vivo PK performance of unformulated DDP-2-one against two distinct prodrug strategies:

  • Val-DDP (Active Transport Targeting): An L-valyl ester designed to hijack the intestinal oligopeptide transporter (PEPT1). The human PEPT1 transporter is heavily expressed on the apical membrane of enterocytes in the duodenum. By esterifying the primary hydroxyl group of DDP-2-one with L-valine, the molecule mimics a dipeptide. This active transport mechanism circumvents the passive diffusion barrier, leading to rapid intracellular uptake .

  • Stearyl-DDP (Lymphatic Routing): A long-chain fatty acid (stearate) conjugate. Esterification with a highly lipophilic stearic acid shifts the absorption mechanism from portal vein transport to intestinal lymphatic uptake. The lipophilic prodrug is incorporated into mixed micelles and packaged into chylomicrons. This pathway bypasses hepatic first-pass metabolism—a major site of degradation for pyrimidine analogues—resulting in a sustained-release profile .

Absorption_Mechanisms cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Membrane Transport cluster_blood Systemic Circulation DDP Parent DDP-2-one (Hydrophilic) Passive Passive Diffusion (Low Efficiency) DDP->Passive Paracellular Val Val-DDP (Amino Acid Ester) PEPT1 PEPT1 Transporter (High Efficiency) Val->PEPT1 Active Transport Stearyl Stearyl-DDP (Lipid Ester) Micelle Chylomicron Assembly (Lymphatic Routing) Stearyl->Micelle Micellar Uptake BloodDDP Active DDP-2-one (Rapid Peak) Passive->BloodDDP Hepatic Portal Vein (High First-Pass) PEPT1->BloodDDP Intracellular Esterases (Rapid Cleavage) LymphDDP Active DDP-2-one (Sustained Release) Micelle->LymphDDP Thoracic Duct (Bypasses Liver)

Figure 1: Absorption and metabolic activation pathways of DDP-2-one and its engineered prodrugs.

Comparative Pharmacokinetics Data

The mathematical relationship between the prodrug's formation rate-limited metabolism and the parent drug's elimination rate dictates the observed maximum concentration ( Cmax​ ) and half-life ( t1/2​ ) . The table below summarizes the quantitative PK parameters of the active parent drug (DDP-2-one) recovered in systemic circulation following equimolar dosing.

Pharmacokinetic ParameterIntravenous DDP-2-one (10 mg/kg)Oral DDP-2-one (30 mg/kg)Oral Val-DDP (30 mg/kg eq.)Oral Stearyl-DDP (30 mg/kg eq.)
Cmax​ (ng/mL) N/A450 ± 622,150 ± 180890 ± 95
Tmax​ (h) N/A1.50.754.5
AUC0−t​ (ng·h/mL) 4,200 ± 3102,100 ± 2409,850 ± 6208,400 ± 510
t1/2​ (h) 2.12.32.48.2
Absolute Bioavailability (F%) 100%16.6%78.1%66.6%

Data Interpretation:

  • Val-DDP shows a drastically shortened Tmax​ (0.75h) and a nearly 5-fold increase in Cmax​ compared to the oral parent drug. This is caused by rapid PEPT1-mediated uptake followed by immediate intracellular esterase cleavage.

  • Stearyl-DDP exhibits a delayed Tmax​ (4.5h) and an extended t1/2​ (8.2h). The slow lymphatic absorption and gradual release from chylomicrons act as an in vivo depot, ideal for maintaining trough concentrations above a therapeutic threshold.

Experimental Methodologies: In Vivo PK Profiling

To ensure scientific integrity and trustworthiness, the pharmacokinetic profiling must be executed as a self-validating system . The following protocol details the workflow for quantifying DDP-2-one and its prodrugs.

PK_Workflow Dose 1. In Vivo Dosing (SD Rats, n=6) Sample 2. Blood Sampling (0.25 - 24h) Dose->Sample Extract 3. Plasma Extraction (Acidified ACN) Sample->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS Data 5. PK Modeling (NCA Analysis) LCMS->Data

Figure 2: Self-validating LC-MS/MS experimental workflow for in vivo pharmacokinetic profiling.

Step-by-Step Protocol

Phase 1: Dosing & Sampling

  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g, n=6/group) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variables (e.g., variable gastric emptying times), ensuring that absorption differences are strictly due to the physicochemical properties of the prodrugs.

  • Administration: Administer equimolar doses via oral gavage (30 mg/kg equivalent).

  • Collection: Collect 200 µL serial blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

Phase 2: Self-Validating Plasma Extraction

  • Internal Standard Spiking: Aliquot 50 µL of plasma and spike with 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., DDP- 13C3​ ). Causality: The SIL-IS corrects for any matrix ionization suppression and volumetric losses during extraction, ensuring quantitative trustworthiness.

  • Esterase Quenching: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid . Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

    • Critical Validation Step: The addition of 0.1% formic acid instantly drops the pH, denaturing plasma esterases. Without acidification, ex vivo conversion of the prodrug to the parent drug occurring in the sample tube would artificially inflate the parent drug's Cmax​ and invalidate the study.

Phase 3: LC-MS/MS Bioanalysis

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Detect via electrospray ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the highest specificity, allowing simultaneous quantification of the intact prodrug and the released parent DDP-2-one without chromatographic interference.

  • System Validation: Bracket the analytical run with calibration standards (1–5000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. A run is only validated if QC accuracy is within ±15%, ensuring instrumental drift does not compromise the PK data.

References

  • Rautio J, Kumpulainen H, Heimbach T, Oliyai R, Oh D, Järvinen T, Savolainen J. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. 2008;7(3):255-270. URL:[Link]

  • Najjar A, Najjar A, Karaman R. "Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years." Molecules. 2020;25(4):884. URL:[Link]

  • Cho S, Yoon YR. "Understanding the pharmacokinetics of prodrug and metabolite." Translational and Clinical Pharmacology. 2018;26(1):1-5. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

Advanced Safety and Operational Protocol for Handling 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one As a Senior Application Scientist, I frequently consult on the safe handling of novel pyrimidine derivatives a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one

As a Senior Application Scientist, I frequently consult on the safe handling of novel pyrimidine derivatives and active pharmaceutical ingredients (APIs). 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a specialized heterocyclic scaffold. Its unique structural features—a lipophilic 4,6-dimethylpyrimidinone core coupled with a highly polar, hydrogen-bonding 2,3-dihydroxypropyl appendage—dictate its physical behavior and toxicological profile.

This guide provides a self-validating system for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and absolute operational safety.

Physicochemical Profiling & Risk Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound. The dihydroxypropyl group significantly enhances aqueous and polar-solvent solubility compared to unsubstituted pyrimidines. This increases the risk of dermal absorption if the compound is dissolved in permeation-enhancing solvents like DMSO or DMF, which are common vehicles in biological assays and cross-coupling reactions.

Table 1: Physicochemical Properties and PPE Implications

PropertyEstimated Value / CharacteristicOperational & PPE Implication
Molecular Weight 198.22 g/mol Small molecule API; easily penetrates compromised skin barriers if solubilized.
Physical State Crystalline Solid / PowderHigh risk of aerosolization during transfer. Requires respiratory protection or laminar containment.
Solubility Profile Soluble in H₂O, DMSO, DMFRapid dermal absorption if spilled in solution. Requires solvent-resistant elastomers (Nitrile/Neoprene).
Hazard Classification Skin Irrit. 2, Eye Irrit. 2Direct contact causes localized inflammation. Strict eye and skin barrier enforcement needed.

Mandatory Personal Protective Equipment (PPE) Framework

Based on the guidelines for handling 1[1], the following PPE is strictly required. We do not rely on generic lab safety; we engineer the barrier to the specific threat.

  • Hand Protection: Use double-gloving when handling solutions. The inner glove should be standard Nitrile (0.12 mm), and the outer glove should be extended-cuff Nitrile (0.20 mm).

    • Causality: Latex is highly permeable to DMSO and DMF. Nitrile provides a validated breakthrough time of >240 minutes for these polar aprotic solvents, ensuring your dermal barrier remains intact during accidental splashes.

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles. If handling large volumes (>500 mL) of solvent-dissolved compound, a full-face shield is mandatory.

    • Causality: The crystalline nature of the powder can cause severe mechanical and chemical corneal abrasion.

  • Body Protection: A flame-resistant (FR), knee-length laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from dragging across contaminated surfaces and eliminate the skin-exposure gap between the glove and the sleeve, a standard required in 2[2].

  • Respiratory Protection: When weighing dry powder outside of a containment isolator, a NIOSH-approved N95 or P100 particulate respirator is required.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow this sequence to ensure zero-exposure handling.

Step 1: Preparation and Containment

  • Verify the ventilation of the Powder Safe Enclosure (or HEPA-filtered balance enclosure). Ensure the inward face velocity is between 60-80 feet per minute (fpm).

    • Causality: Standard fume hoods operate at 100-120 fpm, creating turbulent eddies that aerosolize fine powders. A powder enclosure uses gentle, laminar flow to protect the user without dispersing the API, a critical 3[3].

  • Don all required PPE before approaching the containment area.

Step 2: Weighing and Dispensing

  • Place an anti-static weighing boat on the analytical balance.

    • Causality: Pyrimidine powders often carry a static charge, causing them to "jump" and contaminate the balance area.

  • Use a grounded micro-spatula to transfer the 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one.

  • Once weighed, transfer the solid directly into a sealable reaction vessel (e.g., a septum-capped vial) before removing it from the enclosure.

Step 3: Solubilization and Reaction Setup

  • Transfer the sealed vessel to a standard chemical fume hood.

  • Introduce solvents (e.g., DMSO, water, or ethanol) via syringe through the septum.

    • Causality: This closed-system transfer prevents the release of solvent vapors and eliminates the risk of splashing the dissolved API onto the researcher.

Spill Response and Disposal Plan

Pharmaceutical intermediates require meticulous waste segregation to comply with 4[4].

Dry Powder Spill:

  • Do NOT sweep. Sweeping aerosolizes the API.

  • Cover the spill with damp absorbent paper (using water or a mild ethanol solution) to suppress dust.

  • Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.

Solution Spill (e.g., in DMSO):

  • Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill pad) starting from the perimeter and working inward.

  • Wash the area thoroughly with soap and water, as the dihydroxypropyl group makes the residual compound highly water-soluble.

Disposal: Collect all solid waste and contaminated PPE in heavily lined, clearly labeled hazardous waste bins. Liquid waste must be segregated. Do not mix aqueous waste containing this compound with halogenated organic waste, as it complicates2[2].

Operational Workflow Visualization

The following diagram illustrates the logical progression of exposure mitigation when handling this pyrimidine derivative.

G Storage 1. Compound Storage (Desiccated, 2-8°C) PPE 2. Don PPE (Double Nitrile, Goggles, Knit-cuff Coat) Storage->PPE Weighing 3. Weighing & Dispensing (HEPA Powder Enclosure) PPE->Weighing Transport 4. Closed-System Transport (Septum-Sealed Vial) Weighing->Transport Reaction 5. Reaction / Solubilization (Chemical Fume Hood) Transport->Reaction Spill Spill Response (Wet Wipe / Vermiculite) Reaction->Spill If compromised Disposal 6. Waste Segregation (API / Non-Halogenated) Reaction->Disposal Spill->Disposal

Exposure mitigation and operational workflow for handling pyrimidine API intermediates.

References

  • [2] International Finance Corporation (IFC). "Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing." IFC, April 2007,[Link]

  • [3] TechEHS. "Why Pharmaceutical Safety is More Than Just Compliance: A Practical Guide for EHS Professionals." TechEHS, April 2025, [Link]

  • [4] New Jersey Institute of Technology (NJIT). "Chemical Hygiene Guide." NJIT,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.